4-Amino-3-(tert-butyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-tert-butylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQJRBPQHEPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-3-(tert-butyl)benzonitrile chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile compound with potential applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring an amino group, a nitrile group, and a sterically hindering tert-butyl group, makes it a versatile building block for the creation of complex molecules.[2] This technical guide provides a summary of the available chemical properties, a general synthesis methodology, and other relevant information for researchers and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1369783-60-7 | [2][3] |
| Molecular Weight | 174.24 g/mol | [2][3] |
| Molecular Formula | C₁₁H₁₄N₂ | - |
| Purity | ≥98% (Commercially available) | [3] |
| Storage | 2-8°C, light-proof, inert gas | [4] |
Note: This table summarizes the limited available data. Further experimental characterization is required for a complete understanding of the compound's properties.
Synthesis Methodology
The most commonly described method for the synthesis of this compound is a two-step process starting from 4-tert-butylbenzonitrile.[2] This process involves an initial nitration reaction followed by a reduction of the nitro group.
Experimental Protocol
Detailed experimental protocols with specific reagent quantities, reaction conditions (temperature, time), and purification methods are not extensively documented in the available literature. The following is a generalized procedure based on established chemical principles for this reaction sequence.
Step 1: Nitration of 4-tert-butylbenzonitrile
A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then acts as an electrophile. The directing effects of the tert-butyl and nitrile groups on the benzene ring favor the introduction of the nitro group at the 3-position, yielding 3-nitro-4-(tert-butyl)benzonitrile.[2]
Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile
The nitro group of 3-nitro-4-(tert-butyl)benzonitrile is then reduced to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or chemical reduction with metals in an acidic medium (e.g., iron in acetic acid).[2]
Purification
Standard laboratory purification techniques, such as column chromatography or recrystallization, would be employed to isolate and purify the final product, this compound. The specific solvent systems and conditions would need to be determined empirically.
Spectroscopic Data
While predicted ¹H and ¹³C NMR data for this compound are available, experimentally obtained and verified spectra are not widely published.[2] Researchers characterizing this compound would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Signaling Pathways and Biological Activity
As of the latest available information, there is no published research detailing the interaction of this compound with any specific signaling pathways or its biological activity. Its primary known utility is as a synthetic intermediate.[1] Further research is required to explore any potential pharmacological or biological effects.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Caption: General synthesis of this compound.
Conclusion
This compound is a chemical intermediate with established synthetic routes. However, a comprehensive public dataset of its experimental chemical and physical properties, as well as its biological activity, is currently lacking. The information provided in this guide serves as a foundational resource for researchers, highlighting the known aspects of this compound and identifying areas where further investigation is needed. Professionals working with this chemical should exercise standard laboratory safety precautions and conduct their own analyses to verify its properties for their specific applications.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways to 4-amino-3-(tert-butyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to support the described methodologies.
Introduction
This compound is a substituted aniline derivative of interest in the development of novel pharmaceuticals and functional materials. Its structure, featuring a sterically demanding tert-butyl group adjacent to an amino functionality and a cyano group, makes it a unique scaffold for creating molecules with specific steric and electronic properties. This guide focuses on the most common and practical laboratory-scale synthesis of this compound.
Core Synthesis Pathway: Nitration and Reduction
The most established and widely utilized method for the synthesis of this compound is a two-step process commencing with the commercially available 4-tert-butylbenzonitrile. This pathway involves an initial electrophilic nitration followed by a reduction of the introduced nitro group.
Caption: Primary synthesis route to this compound.
Step 1: Nitration of 4-tert-butylbenzonitrile
The initial step involves the regioselective nitration of 4-tert-butylbenzonitrile to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the para-cyano group (meta-directing) and the para-tert-butyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position.
Experimental Protocol:
A common procedure for the nitration of activated aromatic compounds can be adapted for this synthesis.
Materials:
-
4-tert-butylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Water (H₂O)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 4-tert-butylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 3-nitro-4-(tert-butyl)benzonitrile, is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.
Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile
The second step is the reduction of the nitro group of 3-nitro-4-(tert-butyl)benzonitrile to the corresponding amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.
Method A: Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high yields.
Materials:
-
3-nitro-4-(tert-butyl)benzonitrile
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
Reduction with stannous chloride is a classic and effective method for converting aromatic nitro compounds to anilines, particularly when catalytic hydrogenation is not feasible.[1]
Materials:
-
3-nitro-4-(tert-butyl)benzonitrile
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-4-(tert-butyl)benzonitrile in ethanol.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling to maintain a moderate temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10). This will precipitate tin salts.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound. Purification can be achieved by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the typical yields for the synthesis of this compound via the nitration and reduction pathway. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1. Nitration | 4-tert-butylbenzonitrile | 3-nitro-4-(tert-butyl)benzonitrile | HNO₃, H₂SO₄ | 70-85% |
| 2a. Reduction (Catalytic Hydrogenation) | 3-nitro-4-(tert-butyl)benzonitrile | This compound | H₂, 10% Pd/C | >90% |
| 2b. Reduction (SnCl₂) | 3-nitro-4-(tert-butyl)benzonitrile | This compound | SnCl₂·2H₂O, HCl | 80-95%[1] |
Alternative Synthesis Pathway: Suzuki-Miyaura Coupling
An alternative, though less commonly reported for this specific molecule, involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach would theoretically involve the coupling of a tert-butyl source with a pre-functionalized aminobenzonitrile boronic acid or ester derivative.
Caption: Conceptual Suzuki-Miyaura coupling route.
While this method offers a powerful tool for C-C bond formation, its application to the synthesis of this compound is not well-documented in the literature and may present challenges related to the availability of starting materials and optimization of reaction conditions.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the nitration of 4-tert-butylbenzonitrile and subsequent reduction of the nitro intermediate. Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods for the second step, with the choice often depending on laboratory equipment availability and functional group tolerance in more complex substrates. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
Spectroscopic Profile of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the novel research compound 4-Amino-3-(tert-butyl)benzonitrile (CAS No. 1369783-60-7).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. Furthermore, it outlines standardized experimental protocols for acquiring such data.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science as a building block for sterically hindered aniline derivatives.[1] Its molecular structure, featuring an amino group, a nitrile group, and a bulky tert-butyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide serves as a core reference for the analytical characterization of this molecule.
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. While experimentally obtained spectra are the gold standard, these predicted values, based on established principles and data from analogous structures, provide a reliable baseline for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and tert-butyl protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 – 7.7 | Multiplet | 3H |
| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet | 2H |
| tert-Butyl (-C(CH₃)₃) | ~1.3 – 1.4 | Singlet | 9H |
Predicted data is based on analysis of related aminobenzonitrile structures.[1]
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-CN | 100 - 110 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C(CH₃)₃ | 135 - 145 |
| Nitrile (-C≡N) | 118 - 122 |
| tert-Butyl (quaternary C) | 30 - 40 |
| tert-Butyl (-CH₃) | < 30 |
Predicted data is based on analysis of related aminobenzonitrile structures.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H (tert-butyl) | C-H Stretch | < 3000 |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |
| Aromatic C=C | C=C Stretch | 1500 - 1600 |
Predicted data is based on characteristic absorption bands for the respective functional groups.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 174.24 g/mol .[1][2]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 159 | [M - CH₃]⁺ |
Predicted data is based on common fragmentation patterns of compounds containing a tert-butyl group.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, typically with 1024 or more scans.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: A flowchart illustrating the typical experimental workflow from compound synthesis to structural confirmation using various spectroscopic techniques.
References
4-Amino-3-(tert-butyl)benzonitrile CAS number and IUPAC name
CAS Number: 1369783-60-7 IUPAC Name: 4-Amino-3-(tert-butyl)benzonitrile
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile featuring a sterically hindering tert-butyl group ortho to an amino group. This unique substitution pattern significantly influences its reactivity and makes it a valuable building block for creating sterically hindered and electronically tuned molecules.[1] While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides predicted data for key characteristics.
| Property | Value | Source |
| CAS Number | 1369783-60-7 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₄N₂ | |
| Molecular Weight | 174.24 g/mol | [1] |
| InChI Key | OHFQJRBPQHEPBX-UHFFFAOYSA-N | [1] |
| Purity | Available at ≥97% or ≥98% | |
| Predicted ¹H NMR Chemical Shifts (ppm) | Aromatic: 6.5-7.7 (m)Amino (-NH₂): 4.0-5.0 (br s)tert-Butyl (-C(CH₃)₃): 1.3-1.4 (s) | [1] |
| Predicted ¹³C NMR Chemical Shifts (ppm) | Aromatic: 100-155Nitrile (-C≡N): 118-122tert-Butyl (quaternary C): 30-40tert-Butyl (-CH₃): < 30 | [1] |
| Storage Conditions | 2-8°C, light-proof, inert gas |
For comparative purposes, the melting points of several related aminobenzonitrile derivatives are provided in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Aminobenzonitrile | 873-74-5 | C₇H₆N₂ | 118.14 | 83-85 |
| 4-Amino-3-chlorobenzonitrile | 21803-75-8 | C₇H₅ClN₂ | 152.58 | 102-105 |
| 4-tert-Butylaniline | 769-92-6 | C₁₀H₁₅N | 149.23 | 15-16 |
Synthesis and Experimental Protocols
The most common synthetic route to this compound is a two-step process starting from 4-tert-butylbenzonitrile. This involves an electrophilic nitration followed by the reduction of the nitro group.[1]
Figure 1: General synthesis pathway for this compound.
Step 1: Nitration of 4-tert-butylbenzonitrile
This step involves the regioselective nitration of 4-tert-butylbenzonitrile to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the para-cyano group (meta-directing) and the para-tert-butyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position.[1]
Experimental Protocol (General Procedure):
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 4-tert-butylbenzonitrile portion-wise with stirring.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry under vacuum to yield 3-nitro-4-(tert-butyl)benzonitrile.
Step 2: Reduction of 3-Nitro-4-(tert-butyl)benzonitrile
The reduction of the nitro group to a primary amine must be carried out under conditions that do not affect the nitrile group. Several methods are suitable for this transformation.
Experimental Protocol (General Procedure using Tin(II) Chloride):
-
Suspend 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts and to make the solution strongly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Drug Discovery and Development
Substituted aminobenzonitriles are important pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors. The unique steric and electronic properties of this compound make it a valuable starting material for the synthesis of targeted therapeutics. While specific examples directly citing this CAS number are limited in publicly available literature, its structure is analogous to building blocks used in the synthesis of inhibitors for protein kinases, such as Janus kinases (JAKs), which are implicated in inflammatory diseases.
The general workflow for utilizing such an intermediate in a drug discovery program is outlined below.
Figure 2: Logical workflow for the use of an intermediate in a kinase inhibitor discovery program.
In this workflow, the primary amine of this compound can be used to form a crucial bond with a heterocyclic core structure common to many kinase inhibitors. The nitrile group can be retained or further modified to interact with key residues in the kinase active site. The tert-butyl group serves to provide steric bulk, which can enhance selectivity and improve metabolic stability.
Safety Information
| Hazard Class | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Irritation | Causes skin irritation.[3] |
| Eye Irritation | Causes serious eye irritation.[3] |
| Mutagenicity | Suspected of causing genetic defects.[2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust or aerosols are generated.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols.
References
Potential Biological Activities of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile compound that holds potential as a scaffold in drug discovery. While direct biological data for this specific molecule is limited in publicly available literature, its structural features—a 4-aminobenzonitrile core with a bulky tert-butyl group at the 3-position—suggest plausible interactions with various biological targets. This technical guide synthesizes information on the biological activities of structurally related compounds to infer the potential therapeutic applications of this compound. The primary focus lies on its prospective role as an enzyme inhibitor, particularly in the domain of protein kinases, based on structure-activity relationship (SAR) studies of analogous compounds. This document aims to provide a foundational resource for researchers interested in exploring the pharmacological potential of this and similar chemical entities.
Introduction
The 4-aminobenzonitrile moiety is a recognized pharmacophore present in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and inflammatory diseases. The introduction of a tert-butyl group at the 3-position of the benzonitrile ring is a key structural modification that can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity, selectivity, and metabolic stability. This guide explores the potential biological activities of this compound by examining the established activities of its structural analogs.
Potential Therapeutic Areas and Mechanisms of Action
Based on the biological activities of structurally similar 4-aminobenzonitrile derivatives, this compound is postulated to have potential applications in the following areas:
-
Oncology: As an inhibitor of protein kinases that are dysregulated in various cancers.
-
Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways, such as p38 MAP kinase.
-
Antiviral Applications: The related compound, 4-amino-3-nitrobenzonitrile, has been explored as a component of novel antiviral prodrugs, suggesting a potential avenue of investigation for the tert-butyl analog.
The primary mechanism of action for compounds based on the 4-aminobenzonitrile scaffold is often competitive inhibition at the ATP-binding site of protein kinases. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes. The bulky tert-butyl group is likely to play a crucial role in determining selectivity by interacting with specific hydrophobic pockets within the target enzyme's active site.
Inferred Biological Activities from Analogous Compounds
Kinase Inhibition
The 4-aminobenzonitrile scaffold is a common feature in a number of kinase inhibitors. The amino group at the 4-position and the nitrile moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituent at the 3-position can be tailored to achieve selectivity for specific kinases.
Table 1: Inferred Potential Kinase Targets for this compound Based on Analog Data
| Kinase Target Family | Rationale for Potential Activity | Key Structural Considerations from Analogs |
| MAP Kinases (e.g., p38) | The 4-aminobenzonitrile core is present in known p38 MAP kinase inhibitors. | Bulky hydrophobic groups at the 3-position can enhance potency and selectivity by occupying a specific hydrophobic pocket. |
| Tyrosine Kinases | Derivatives of 4-aminobenzonitrile have shown inhibitory activity against various tyrosine kinases. | The steric bulk of the tert-butyl group could confer selectivity for certain tyrosine kinase family members. |
Other Potential Enzyme Inhibition
Beyond kinases, the 4-aminobenzonitrile scaffold has been utilized in the design of inhibitors for other enzyme classes. For instance, derivatives have been explored as inhibitors of kallikrein-related peptidase 6 (KLK6), suggesting a broader potential for enzyme inhibition.
Experimental Protocols for Evaluation
To validate the inferred biological activities of this compound, a series of in vitro and cell-based assays would be required. The following are representative experimental protocols that could be employed.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reagents: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which generates a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a suitable sigmoidal model.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture relevant cancer cell lines (e.g., those with known kinase dependencies) in appropriate media.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by analyzing the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action and a typical experimental workflow for evaluating the biological activity of this compound.
Caption: Potential mechanism of action of this compound as a kinase inhibitor.
Caption: A typical workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential for development as a therapeutic agent, particularly as a kinase inhibitor. The presence of the 4-aminobenzonitrile core provides a validated anchor for binding to the ATP pocket of kinases, while the sterically demanding tert-butyl group at the 3-position offers a handle for achieving selectivity and favorable pharmacokinetic properties.
Future research should focus on the synthesis of this compound and its evaluation in a broad panel of kinase assays to identify primary biological targets. Subsequent cell-based assays will be crucial to confirm its on-target activity and assess its anti-proliferative or anti-inflammatory effects. Further SAR studies, involving modification of the amino and tert-butyl groups, will be instrumental in optimizing the potency and selectivity of this compound scaffold, potentially leading to the development of novel drug candidates. The information and proposed experimental strategies outlined in this guide provide a solid foundation for initiating such research endeavors.
An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzonitrile as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-3-(tert-butyl)benzonitrile, a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, a versatile nitrile handle, and a sterically demanding tert-butyl group, makes it a key intermediate for accessing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.
Chemical Properties and Data
This compound is a trisubstituted benzene derivative. The electron-donating amino group and the electron-withdrawing nitrile group modulate the electronic properties of the aromatic ring, while the bulky tert-butyl group imposes significant steric hindrance, influencing the regioselectivity of subsequent reactions.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1369783-60-7 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂ | |
| Molecular Weight | 174.24 g/mol | [1][2] |
| Purity | ≥98% (Commercially available) | [2] |
| Appearance | Not available (predicted to be solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 2: Predicted Spectroscopic Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 – 7.7 (multiplets) |
| Amino Protons (-NH₂) | Broad singlet |
| tert-Butyl Protons (-C(CH₃)₃) | Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 100 – 155 |
| Nitrile Carbon (-C≡N) | 118 – 122 |
| tert-Butyl (quaternary C) | 30 – 40 |
| tert-Butyl (-CH₃) | < 30 |
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves a two-step process starting from commercially available 4-tert-butylbenzonitrile. This process includes regioselective nitration followed by the reduction of the nitro group.[1]
The following are representative experimental protocols for the synthesis of this compound. These protocols are based on well-established organic chemistry transformations for nitration and nitro group reduction.[1][3][4]
Step 1: Synthesis of 3-Nitro-4-(tert-butyl)benzonitrile (Nitration)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-tert-butylbenzonitrile (1.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water until the washings are neutral to pH paper. The resulting solid, 3-nitro-4-(tert-butyl)benzonitrile, can be purified further by recrystallization from ethanol or an ethanol/water mixture.
Step 2: Synthesis of this compound (Reduction)
-
Reaction Setup: To a round-bottom flask, add the synthesized 3-nitro-4-(tert-butyl)benzonitrile (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This compound can be purified by column chromatography on silica gel or by recrystallization.
Applications in Synthesis
This compound is a versatile building block due to its three distinct functional groups, which can be manipulated selectively.
Reactions involving the Amino Group: The primary aromatic amine is a key functional handle for building molecular complexity.
-
Acylation: Forms amides, which are prevalent in many bioactive molecules.
-
Alkylation: Leads to the formation of secondary and tertiary amines.
-
Diazotization: The amino group can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.[1]
Reactions involving the Nitrile Group: The nitrile group serves as a precursor to other important functionalities.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide.
-
Reduction: Can be reduced to a primary amine (aminomethyl group).
-
Cycloadditions: The nitrile can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings.[1]
Role as a Scaffold for Kinase Inhibitors:
The sterically hindered aniline motif present in this compound is of particular interest in the design of kinase inhibitors. Many kinase inhibitors feature a substituted aniline or a related nitrogen-containing heterocycle that forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The tert-butyl group can serve to orient the molecule within the binding site and can provide beneficial steric interactions or shield the molecule from metabolic degradation.
This building block is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery campaigns. Its structure allows for the generation of diverse analogs with potentially improved potency, selectivity, and pharmacokinetic properties.[5]
Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
References
An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 4-Amino-3-(tert-butyl)benzonitrile (CAS No: 1369783-60-7). The document collates available data on its chemical characteristics and outlines the generally accepted synthetic pathway. It is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science. It is important to note that while the compound is commercially available as a research chemical, detailed experimental data and potential biological activities are not extensively documented in publicly accessible literature.
Introduction
This compound is a substituted benzonitrile derivative. Benzonitrile and its derivatives are significant structural motifs in many areas of chemistry, including pharmaceuticals and agrochemicals. The presence of the amino, tert-butyl, and nitrile functional groups on the benzene ring suggests a range of potential chemical reactivities and applications. The bulky tert-butyl group, in particular, introduces steric hindrance that can influence the regioselectivity of further chemical modifications. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1369783-60-7 | [2][3] |
| Molecular Formula | C₁₁H₁₄N₂ | N/A |
| Molecular Weight | 174.24 g/mol | [2] |
| Purity | 97% - 98% (as per commercial suppliers) | [3][4] |
| Storage | 2-8°C, light-proof, inert gas | [4] |
Synthesis
The most commonly cited method for the synthesis of this compound is a two-step process starting from 4-tert-butylbenzonitrile.[2] A detailed experimental protocol with specific quantities, reaction times, and purification methods is not available in the public domain. The general workflow is outlined below.
Logical Workflow for the Synthesis of this compound
References
An In-depth Technical Guide on the Reactivity of the Amino Group in 4-Amino-3-(tert-butyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-(tert-butyl)benzonitrile is a substituted aniline that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its three functional groups: a nucleophilic amino group, an electron-withdrawing nitrile group, and a sterically demanding tert-butyl group.[1] This guide provides a detailed analysis of the reactivity of the primary amino group, focusing on the electronic and steric factors that govern its behavior. Predicted reactivity profiles, quantitative estimations, and detailed experimental protocols for key transformations such as acylation, alkylation, and diazotization are presented to facilitate its application in complex organic synthesis.
Introduction
The reactivity of the amino group in aniline derivatives is of paramount importance in organic synthesis, particularly in the development of pharmaceuticals and functional materials. In this compound, the amino group's nucleophilicity and basicity are modulated by the competing electronic effects of the para-cyano group and the ortho-tert-butyl group. The bulky tert-butyl group also introduces significant steric hindrance, which can influence reaction rates and regioselectivity.[1][2] Understanding these factors is crucial for predicting the molecule's behavior and designing effective synthetic strategies. This document serves as a technical resource, consolidating theoretical principles and providing practical, adaptable experimental protocols.
Analysis of Substituent Effects
The reactivity of the anilino group is a direct consequence of the electronic and steric landscape of the aromatic ring.
Electronic Effects
The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the benzene ring, a phenomenon that is heavily influenced by other ring substituents.[3]
-
Cyano Group (-CN): Located para to the amino group, the nitrile is a strong electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects. The -R effect is particularly significant from the para position, as it directly delocalizes the nitrogen lone pair, thereby decreasing the electron density on the amino group. This reduction in electron density lowers the basicity and nucleophilicity of the amine compared to unsubstituted aniline.[4][5]
-
Tert-butyl Group (-C(CH₃)₃): Positioned ortho to the amino group, the tert-butyl group is a weak electron-donating group (EDG) primarily through the inductive effect (+I) and hyperconjugation.[6] This effect slightly increases the electron density on the ring and the amino nitrogen, partially counteracting the influence of the cyano group.
The net result is an amino group that is significantly deactivated (less basic and nucleophilic) compared to aniline, but potentially more reactive than 4-aminobenzonitrile due to the modest electron-donating nature of the tert-butyl group.
Caption: Electronic effects of substituents.
Steric Effects
The most significant influence of the ortho-tert-butyl group is steric hindrance.[2][7] This bulky group physically obstructs the approach of reagents to the amino group.[8]
-
Steric Inhibition of Reaction: For reactions involving the amino group, such as acylation or alkylation, the tert-butyl group will slow the reaction rate compared to an unhindered aniline.[9]
-
Steric Inhibition of Resonance (SIR): The bulky group can force the amino group out of the plane of the benzene ring.[10][11] This twisting disrupts the orbital overlap necessary for resonance, effectively isolating the nitrogen lone pair from the delocalizing effect of the ring and the cyano group.[2] Consequently, the amino group becomes more basic than would be predicted based on electronic effects alone, as the lone pair is more localized on the nitrogen atom.[10]
Predicted Reactivity and Quantitative Data
Due to a lack of specific experimental data for this compound, the following table summarizes the predicted properties based on the substituent effects discussed. These predictions are relative to aniline and related substituted anilines.
| Property | Aniline (Reference) | 4-Aminobenzonitrile | 3-tert-Butylaniline | This compound (Predicted) | Rationale for Prediction |
| pKa of Conjugate Acid | 4.6 | ~1.8 | ~4.7 | ~2.5 - 3.5 | The strong -R effect of the -CN group significantly lowers basicity.[4][12] The ortho-tBu group may cause steric inhibition of resonance, increasing basicity relative to 4-aminobenzonitrile.[10] |
| Relative Rate of Acylation | Fast | Slow | Fast | Very Slow | The amino group is electronically deactivated by the -CN group and severely sterically hindered by the ortho-tBu group, making it a poor nucleophile.[9] |
| Relative Rate of Diazotization | Fast | Slow | Fast | Slow to Moderate | The reaction is sensitive to the nucleophilicity of the amine. Deactivation by the -CN group will slow the reaction, though it should still proceed under appropriate conditions.[13] |
| Susceptibility to Oxidation | High | Low | High | Moderate | The amino group is susceptible to oxidation. The electron-donating tBu group increases susceptibility, while the electron-withdrawing CN group decreases it. |
Key Reactions of the Amino Group
The amino group can undergo a variety of characteristic transformations, although reaction conditions may need to be adjusted to overcome steric hindrance and electronic deactivation.[1]
N-Acylation
Acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amide. This reaction is expected to be slow due to the steric bulk of the tert-butyl group and the reduced nucleophilicity of the nitrogen.[9] Forcing conditions, such as higher temperatures or the use of highly reactive acylating agents and a non-nucleophilic base, may be necessary.[14][15]
N-Alkylation
Diazotization
Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) will convert the primary amino group into a diazonium salt.[17][18] This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).[19] Despite the electronic deactivation, diazotization is a fundamental reaction for this class of compounds and is expected to proceed successfully.[20]
Caption: Diazotization and subsequent reactions.
Experimental Protocols
The following are detailed, representative protocols that can be adapted for this compound. Note: These are general procedures and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow for Reactivity Assessment
Caption: General experimental workflow.
Protocol for N-Acylation (Representative)
Objective: To synthesize N-(4-cyano-2-(tert-butyl)phenyl)acetamide.
Materials:
-
This compound (1.0 mmol, 174.25 mg)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Pyridine (1.2 mmol, 97 µL) or Triethylamine (TEA)
-
Acetyl Chloride (1.1 mmol, 78 µL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 mmol) to the stirred solution.
-
Add acetyl chloride (1.1 mmol) dropwise over 5 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to steric hindrance, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol for Diazotization and Sandmeyer Reaction (Representative)
Objective: To synthesize 4-Chloro-3-(tert-butyl)benzonitrile.
Materials:
-
This compound (1.0 mmol, 174.25 mg)
-
Concentrated Hydrochloric Acid (HCl) (0.5 mL)
-
Water (2 mL)
-
Sodium Nitrite (NaNO₂) (1.1 mmol, 76 mg)
-
Copper(I) Chloride (CuCl) (1.2 mmol, 119 mg)
Procedure:
-
Part A: Diazotization
-
In a 25 mL flask, suspend this compound in a mixture of concentrated HCl (0.5 mL) and water (2 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 mmol) in a minimal amount of cold water (~1 mL).
-
Add the cold NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.
-
Stir the diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
-
Part B: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated HCl (~1 mL).
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of N₂ gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., DCM or diethyl ether, 3 x 15 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Conclusion
The amino group of this compound exhibits attenuated reactivity due to a combination of strong electronic withdrawal from the para-cyano group and significant steric hindrance from the ortho-tert-butyl group. The steric bulk may also induce a non-planar geometry, partially restoring basicity by inhibiting resonance. Standard transformations such as acylation and diazotization are feasible but may require more forcing conditions or longer reaction times than for unhindered anilines. The protocols and predictive data provided in this guide offer a robust framework for chemists to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. This compound | 1369783-60-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. afit.edu [afit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved 1. Tert-butyl-benzene, anisole, and toluene all have | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. journaleras.com [journaleras.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 17. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Amino-3-(tert-butyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 4-Amino-3-(tert-butyl)benzonitrile as a key starting material. The unique steric and electronic properties of this ortho-tert-butyl substituted aminobenzonitrile make it a valuable building block for accessing a variety of heterocyclic scaffolds, particularly those of interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile reagent in organic synthesis. The presence of a nucleophilic amino group and a cyano group, which can undergo various transformations, allows for the construction of diverse heterocyclic systems. The bulky tert-butyl group ortho to the amine sterically influences reactions, often leading to unique regioselectivity and providing a scaffold for creating sterically hindered molecules.[1] This document outlines a representative protocol for the synthesis of a quinazolinone derivative, a common and important heterocyclic motif in drug discovery.
Synthesis of 8-tert-Butyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile
A common and effective method for the synthesis of quinazolin-4(3H)-ones is the reaction of an anthranilic acid derivative with a formamide or orthoformate. In this case, this compound can be envisioned to react with formic acid to yield the corresponding formamide, which then undergoes cyclization to the quinazolinone.
Reaction Scheme
Caption: Proposed reaction pathway for the synthesis of 8-tert-Butyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile.
Experimental Protocol
This protocol is a representative procedure based on established methods for quinazolinone synthesis. Researchers should optimize conditions for their specific needs.
Materials:
-
This compound
-
Formic acid (≥95%)
-
Toluene
-
Ethanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Formylation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.74 g, 10 mmol).
-
Add 20 mL of formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation of Intermediate (Optional):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice-cold water with stirring.
-
The formylated intermediate, N-(2-(tert-butyl)-4-cyanophenyl)formamide, may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate.
-
-
Cyclization:
-
The crude N-(2-(tert-butyl)-4-cyanophenyl)formamide can be used directly in the next step.
-
For thermal cyclization, the formamide can be heated at a high temperature (e.g., in a high-boiling solvent like Dowtherm A) to induce ring closure. Note: This is a general suggestion and specific conditions would need to be developed.
-
As no specific literature data was found for this exact transformation, the following is a generalized cyclization protocol often employed for quinazolinone synthesis.
-
Alternative One-Pot Synthesis:
-
In a round-bottom flask, dissolve this compound (1.74 g, 10 mmol) in triethyl orthoformate (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
-
Data Presentation
Since no specific experimental data for the synthesis of heterocycles from this compound was found in the literature search, the following table is a template that researchers can use to record their experimental results.
| Entry | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formic Acid | Toluene | None | 110 | 6 | TBD |
| 2 | Triethyl Orthoformate | None | p-TSA | 145 | 10 | TBD |
| 3 | Acetic Anhydride | Acetic Acid | None | 120 | 4 | TBD |
TBD: To be determined experimentally.
General Pathways for Heterocycle Synthesis
The following diagram illustrates potential, generalized pathways for the synthesis of other important heterocycles starting from this compound. These are based on common synthetic methodologies for these classes of compounds.
Caption: Potential synthetic routes to various heterocycles from this compound.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The protocols and schemes presented here provide a foundation for researchers to explore the development of new synthetic methodologies and to generate libraries of compounds for screening in drug discovery and materials science applications. Further experimental work is required to optimize reaction conditions and fully explore the synthetic potential of this valuable building block.
References
Application of 4-Amino-3-(tert-butyl)benzonitrile in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-(tert-butyl)benzonitrile has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a crucial scaffold in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including a sterically demanding tert-butyl group ortho to an amino group and a cyano moiety, provide a strategic framework for developing targeted therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies and autoimmune diseases.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key intermediate for the synthesis of substituted pyrazolopyrimidine cores, which are prevalent in a multitude of kinase inhibitors. The amino and nitrile functionalities allow for the construction of the pyrazole ring, while the tert-butyl group can impart desirable pharmacokinetic properties and influence inhibitor selectivity.
Key Advantages of the this compound Scaffold:
-
Structural Rigidity and Vectorial Projection: The substituted benzene ring provides a rigid core, allowing for the predictable orientation of substituents towards the target kinase's active site.
-
Modulation of Physicochemical Properties: The tert-butyl group can enhance metabolic stability and membrane permeability.
-
Versatile Synthetic Handle: The amino and nitrile groups are amenable to a variety of chemical transformations, enabling the generation of diverse compound libraries.
Featured Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, making it a critical therapeutic target for various B-cell cancers and autoimmune disorders. Several approved and clinical-stage Btk inhibitors utilize a pyrazolopyrimidine scaffold, the synthesis of which can be initiated from this compound.
B-Cell Receptor and Btk Signaling Pathway
B-cell activation, proliferation, and survival are heavily dependent on the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with Btk playing a pivotal role in transducing the signal downstream. Inhibition of Btk effectively blocks this pathway, leading to decreased B-cell activation and proliferation.
Caption: B-Cell Receptor (BCR) and Bruton's Tyrosine Kinase (Btk) Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol describes a common method for the synthesis of the title compound.
Step 1: Nitration of 4-(tert-butyl)benzonitrile
-
To a stirred solution of 4-(tert-butyl)benzonitrile in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 3-nitro-4-(tert-butyl)benzonitrile.
Step 2: Reduction of the Nitro Group
-
Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the mixture to reflux for 2-3 hours. For catalytic hydrogenation, stir the mixture at room temperature under hydrogen pressure until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, filter the reaction mixture (if using Pd/C) and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to afford this compound.
Protocol 2: General Synthesis of a Pyrazolopyrimidine Btk Inhibitor Core
This protocol outlines a general synthetic route to a pyrazolo[3,4-d]pyrimidine core, a common scaffold in Btk inhibitors, starting from this compound. This is exemplified by intermediates in the synthesis of drugs like ibrutinib.
Caption: General synthetic workflow for a Btk inhibitor scaffold.
Procedure:
-
Pyrazole Ring Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding 3-amino-4-tert-butyl-1H-pyrazole-5-carbonitrile.
-
Pyrimidine Ring Annulation: Treat the pyrazole intermediate with formamide or a similar reagent at high temperature to construct the pyrimidine ring, yielding a 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.
-
Functionalization for Coupling: The pyrazolopyrimidine core can then be functionalized, for example, through halogenation (e.g., iodination with N-iodosuccinimide) at the 3-position.
-
Cross-Coupling Reaction: The halogenated intermediate can undergo a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce various aryl or heteroaryl moieties.
-
Introduction of the Warhead Moiety: Subsequent steps typically involve the introduction of a piperidine or other nitrogen-containing heterocycle, followed by acylation with a Michael acceptor (like acryloyl chloride) to install the covalent warhead that targets a cysteine residue in the Btk active site.
Protocol 3: In Vitro Btk Enzyme Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds derived from this compound against the Btk enzyme. Commercial kits are widely available for this purpose.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions to the wells. Include positive controls (e.g., a known Btk inhibitor like ibrutinib) and negative controls (DMSO vehicle).
-
Add the Btk enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of pyrazolopyrimidine-based Btk inhibitors, a class of compounds for which this compound is a key starting material. It is important to note that the specific derivatives are often proprietary and detailed in patent literature.
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative | Btk | 0.5 - 10 | [1] |
| Irreversible Pyrazolopyrimidine | Btk | < 5 | [2] |
| Reversible Pyrazolopyrimidine | Btk | 10 - 100 | [3] |
Note: The IC50 values are indicative and can vary based on the specific assay conditions and the nature of the substituents on the pyrazolopyrimidine core.
Conclusion
This compound stands out as a privileged scaffold in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its application in the synthesis of Btk inhibitors has proven to be highly successful, contributing to the development of life-changing therapies for patients with B-cell malignancies. The protocols and information provided herein offer a foundational resource for researchers aiming to leverage this versatile building block in their drug discovery endeavors.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Amino-3-(tert-butyl)benzonitrile Derivatives in the Synthesis of the Potent Kinase Inhibitor Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unique chemical scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of highly potent and selective therapeutic agents. This document details the application of a derivative of 4-Amino-3-(tert-butyl)benzonitrile in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. Lorlatinib is a critical therapeutic for non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier-generation inhibitors. The bulky tert-butyl group and the nitrile functionality of the starting material are key structural features that contribute to the final inhibitor's potent and selective profile.
Core Application: Synthesis of a Key Intermediate for Lorlatinib
While this compound itself is not directly incorporated, a key pyrazole intermediate in the synthesis of Lorlatinib is derived from 4-tert-butylbenzonitrile. This highlights the importance of the substituted benzonitrile scaffold in constructing the complex macrocyclic structure of the final drug. The synthesis involves the construction of a substituted aminomethyl pyrazole fragment which is then coupled with the other major fragment of the molecule before macrocyclization.
Data Presentation: Comparative Inhibitory Activity of ALK/ROS1 Kinase Inhibitors
The following tables summarize the inhibitory potency of Lorlatinib compared to other ALK and ROS1 inhibitors, demonstrating its superior activity, particularly against resistance mutations.
Table 1: In Vitro Inhibitory Activity of Lorlatinib and Other ALK Inhibitors
| Compound | ALK (WT) IC50 (nM) | ALK (L1196M) IC50 (nM) | ALK (G1202R) IC50 (nM) |
| Crizotinib | 24 | 81 | 1046 |
| Ceritinib | <2 | 2.5 | 47 |
| Alectinib | <2 | 4.8 | 63 |
| Lorlatinib (PF-06463922) | <0.2 | <0.2 | 4.6 |
Data compiled from various preclinical studies.
Table 2: In Vitro Potency of Lorlatinib against ROS1 and ALK Kinases
| Kinase Target | Ki (nM) |
| ROS1 | <0.02 |
| ALK (WT) | <0.07 |
| ALK (L1196M) | 0.7 |
Data from in vitro kinase assays.[1]
Table 3: Cellular Activity of Lorlatinib in ALK-Driven Cell Lines
| Cell Line | ALK Fusion/Mutation | IC50 (nM) |
| H3122 | EML4-ALK WT | 0.8 |
| H3122-L1196M | EML4-ALK L1196M | 2.1 |
| H3122-G1269A | EML4-ALK G1269A | 1.8 |
| SNU2535 | EML4-ALK G1269A | 47 |
| MGH021-5 | SQSTM1-ALK G1202R | 63 |
| MGH056-1 | EML4-ALK I1171T | 23 |
Data represents the concentration required to inhibit cell growth by 50%.[2]
Experimental Protocols
The synthesis of Lorlatinib is a multi-step process. The following protocols are adapted from the seminal work by Johnson et al. in the Journal of Medicinal Chemistry (2014) and outline the key transformations leading to the core structure of Lorlatinib.
Protocol 1: Synthesis of the Aminomethyl Pyrazole Fragment
This protocol describes the synthesis of a key building block derived from a substituted pyrazole, which is conceptually related to the application of substituted benzonitriles in creating complex aromatic systems.
-
Bis-bromination of Pyrazole Ester: Commercially available pyrazole ester is subjected to bis-bromination to yield the corresponding dibromo-pyrazole.
-
Introduction of Protected Methylamine: The dibromo-pyrazole is treated with a protected methylamine equivalent in the presence of a strong base (e.g., sodium hydride) to introduce the aminomethyl side chain.
-
Conversion to Nitrile: The ester functionality is converted to a nitrile through a three-step sequence:
-
Hydrolysis of the ester to a carboxylic acid.
-
Conversion of the carboxylic acid to a primary amide.
-
Dehydration of the primary amide to the final nitrile-containing pyrazole fragment.
-
Protocol 2: Synthesis of the Pyridine Ether Fragment and Suzuki Coupling
-
Enantioselective Ketone Reduction: A commercial ketone is enantioselectively reduced using a biocatalytic method (ketoreductase) to produce a chiral secondary alcohol.
-
Formation of Pyridine Ether: The chiral alcohol is activated (e.g., as a methanesulfonate ester) and then displaced via an SN2 reaction with 2-amino-3-hydroxypyridine to form the crucial pyridine ether bond.
-
Functional Group Manipulations: The resulting intermediate undergoes a series of reactions including carbonylation, bromination, and Boc-protection to prepare it for the subsequent Suzuki coupling.
-
Miyaura Borylation: The protected pyridine intermediate is converted to a boronate ester.
-
Suzuki Cross-Coupling: The boronate ester is coupled with the aminomethyl pyrazole fragment from Protocol 1 under palladium catalysis. Slow addition of the boronate ester is critical to minimize homo-coupling side reactions.
Protocol 3: Macrolactamization and Final Deprotection
-
Deprotection and Hydrolysis: The coupled product from Protocol 2 undergoes acidic removal of the Boc protecting groups, followed by a nitrile-sparing ester hydrolysis.
-
Macrocyclic Amidation: The resulting amino acid is subjected to macrocyclization via amide bond formation using a coupling reagent such as HATU. This reaction is performed under high dilution conditions to favor intramolecular cyclization.
-
Final Product Isolation: The crude macrocycle is purified, often by crystallization, to yield Lorlatinib.
Visualizations
Signaling Pathways
The following diagrams illustrate the ALK and ROS1 signaling pathways that are aberrantly activated in certain cancers and are the targets of Lorlatinib.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Caption: c-ros Oncogene 1 (ROS1) Signaling Pathway.
Experimental Workflow
The following diagram provides a high-level overview of the synthetic strategy for Lorlatinib, highlighting the key coupling and macrocyclization steps.
Caption: High-Level Synthetic Workflow for Lorlatinib.
Conclusion
The synthesis of Lorlatinib is a testament to the power of rational drug design and advanced synthetic organic chemistry. The use of carefully designed building blocks, conceptually derived from structures like this compound, is crucial for achieving the desired potency, selectivity, and pharmacokinetic properties of the final drug. These application notes and protocols provide a framework for researchers in the field of kinase inhibitor development to understand and potentially apply similar strategies in their own drug discovery efforts.
References
Application Notes: Protocol for the Diazotization of 4-Amino-3-(tert-butyl)benzonitrile
Introduction
The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a versatile pathway to a wide array of functionalized aromatic compounds. This process converts a primary aromatic amine into a diazonium salt, which is a highly valuable intermediate.[1][2] The diazonium group can be substituted by a variety of nucleophiles, often with the loss of highly stable nitrogen gas (N₂), enabling the introduction of groups that are otherwise difficult to install directly onto an aromatic ring.[1][3][4]
4-Amino-3-(tert-butyl)benzonitrile is a useful building block in medicinal chemistry and materials science. The presence of the sterically demanding tert-butyl group and the electron-withdrawing nitrile group creates a unique electronic and steric environment.[5] The diazotization of this compound yields the 4-cyano-2-(tert-butyl)benzenediazonium salt, a key intermediate for synthesizing diverse derivatives through subsequent reactions like the Sandmeyer or Schiemann reactions.[5][6] These notes provide a detailed protocol for the effective diazotization of this compound for research and development applications.
Reaction Principle
The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂).[1] Because nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8] The reaction is highly exothermic and the resulting aryldiazonium salts are typically unstable at room temperature, and can be explosive if isolated in a dry state.[7][8][9] Therefore, the reaction is critically maintained at low temperatures, typically between 0 and 5 °C, and the diazonium salt is used immediately in solution for the next synthetic step.[3][10]
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile and is attacked by the nucleophilic amino group of the aniline derivative.[7][11] A series of proton transfers and the elimination of a water molecule leads to the formation of the final diazonium salt.[11] The electron-withdrawing nitrile group on the aromatic ring of the target compound decreases the nucleophilicity of the amino group, which can slow the reaction rate, while the bulky ortho tert-butyl group may introduce steric hindrance.[5][7][12]
Experimental Protocol
This protocol details the in situ preparation of 4-cyano-2-(tert-butyl)benzenediazonium chloride.
Materials and Reagents
| Reagent | CAS Number | Formula | Molar Mass ( g/mol ) |
| This compound | 1369783-60-7 | C₁₁H₁₄N₂ | 174.24 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Urea (for quenching) | 57-13-6 | CH₄N₂O | 60.06 |
| Potassium Iodide-Starch Paper | N/A | N/A | N/A |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C)
-
Ice-salt bath
-
Standard glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure
-
Preparation of the Amine Salt Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add this compound (e.g., 5.0 g, 28.7 mmol).
-
To the flask, add a mixture of concentrated hydrochloric acid (e.g., 10 mL) and deionized water (e.g., 25 mL).
-
Stir the mixture. Gentle warming may be required to fully dissolve the amine salt, after which the solution should be allowed to cool to room temperature.
-
-
Diazotization Reaction:
-
Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath. Vigorous stirring is essential throughout this step.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 2.1 g, 30.4 mmol, 1.06 eq) in deionized water (e.g., 10 mL). Cool this solution in an ice bath.
-
Transfer the cold sodium nitrite solution to a dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C. The reaction is exothermic, and rapid addition will cause the temperature to rise, leading to decomposition of the diazonium salt.[3]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution/suspension is the in situ 4-cyano-2-(tert-butyl)benzenediazonium chloride.
-
-
Verification and Quenching:
-
To confirm the presence of a slight excess of nitrous acid (indicating complete reaction), dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates excess nitrous acid.
-
If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
-
To destroy the excess nitrous acid, add a small amount of urea or sulfamic acid portion-wise until the KI-starch test is negative. This prevents unwanted side reactions in subsequent steps.
-
-
Immediate Use:
Quantitative Summary
The following table provides a summary of the reactants and conditions for a typical lab-scale reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the amine. |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 equivalents | One equivalent forms the amine salt, the rest reacts with NaNO₂. |
| Conditions | ||
| Temperature (°C) | 0 - 5 | Critical for the stability of the diazonium salt.[3][7][10] |
| Reaction Time (min) | 30 - 60 | Includes addition time and subsequent stirring. |
| Solvent | Aqueous HCl | Common solvent for this transformation. |
Safety Precautions
-
Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate.[8][9] This protocol is designed for the in situ use of the diazonium salt in solution to mitigate this risk. Never attempt to isolate the product.
-
Toxicity: Nitrous acid and its gaseous decomposition products (NOx) are toxic and corrosive.[1] This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care and use necessary PPE.
-
Thermal Control: The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition of the diazonium salt, which can lead to the release of nitrogen gas and a rapid increase in pressure.
Diagrams
Caption: Workflow for the diazotization of this compound.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 1369783-60-7 | Benchchem [benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
Application Notes and Protocols for the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile via Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Suzuki-Miyaura cross-coupling reactions in the synthesis of 4-Amino-3-(tert-butyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The bulky tert-butyl group ortho to the amino functionality introduces significant steric hindrance, making this scaffold particularly interesting for creating electronically and sterically tuned molecules. While traditionally synthesized through nitration and reduction pathways, modern palladium-catalyzed cross-coupling reactions offer a more versatile and often more efficient route.
The primary Suzuki-Miyaura strategy for obtaining this compound involves the coupling of a boronate ester derivative of 4-aminobenzonitrile with a suitable tert-butyl halide. This approach is advantageous as it allows for the late-stage introduction of the tert-butyl group onto a pre-functionalized aromatic ring.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction for the synthesis of this compound can be represented as follows:
Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling to synthesize this compound. These are based on general protocols for C(sp²)–C(sp³) coupling of arylboronate esters with alkyl halides.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 75-85 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 70-80 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 60-75 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with tert-butyl bromide.
Materials:
-
4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
-
tert-Butyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Add tert-butyl bromide (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound via Suzuki coupling.
Caption: A typical experimental workflow for the synthesis and isolation of the target compound.
These application notes and protocols are intended to serve as a guide for researchers. Reaction conditions may require optimization based on the specific substrates and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.
Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction with sterically hindered and electronically deactivated anilines, specifically focusing on 4-Amino-3-(tert-butyl)benzonitrile and its derivatives. This class of compounds presents unique challenges due to the bulky tert-butyl group ortho to the amino functionality and the electron-withdrawing nitrile group. The protocols and data presented herein are designed to serve as a valuable resource for chemists in pharmaceutical and materials science research.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1] Its development has been crucial for medicinal chemistry, as the introduction of nitrogen-containing moieties is a key strategy in drug design to modulate physicochemical properties.[2]
Challenges in the Amination of this compound Derivatives
The unique substitution pattern of this compound, featuring a bulky tert-butyl group adjacent to the reacting amino group, introduces significant steric hindrance. This steric impediment can slow down the catalytic cycle and lead to lower reaction yields. Furthermore, the presence of an electron-withdrawing nitrile group deactivates the aniline, making it less nucleophilic. Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions.
Recommended Catalyst Systems
For the successful Buchwald-Hartwig amination of sterically hindered and electron-deficient anilines like this compound, the use of bulky and electron-rich phosphine ligands is paramount. These ligands facilitate the crucial reductive elimination step in the catalytic cycle.
Table 1: Recommended Catalyst Systems for the Amination of Hindered Anilines
| Palladium Precursor | Ligand | Key Features |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Excellent for sterically demanding couplings. |
| Pd(OAc)₂ (Palladium(II) acetate) | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | High activity for electron-poor anilines. |
| [Pd(allyl)Cl]₂ | t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Effective for a broad range of aryl and heteroaryl halides.[3] |
| Pd₂(dba)₃ | tBu₃P·HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate) | A simple and effective ligand for various cross-couplings. |
Experimental Protocols
The following protocols are based on established procedures for the Buchwald-Hartwig amination of analogous hindered anilines and can be adapted for this compound derivatives.
General Protocol for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Diagram 1: General Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen anhydrous solvent (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium precursor (e.g., 0.02 mmol Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 mmol Xantphos), and the base (e.g., 1.4 mmol Sodium tert-butoxide).
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4-amino-3-(tert-butyl)benzonitrile.
Example Protocol: Amination with a Heteroaryl Chloride
This protocol is adapted from a patent describing the synthesis of a key intermediate for a TRPC6 inhibitor.[4] While the original substrate is a boronate ester derivative, the conditions are highly relevant for the tert-butyl analog.
Table 2: Reaction Conditions for the Amination of an Amino-benzonitrile Derivative [4]
| Parameter | Value |
| Amine Substrate | 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)benzonitrile (1.0 equiv) |
| Aryl Halide | 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine (1.0 equiv) |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv) |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equiv) |
| Base | Sodium tert-butoxide (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 150 °C (Microwave irradiation) |
| Reaction Time | 1.5 hours |
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider screening different ligands and bases. For sterically hindered substrates, more electron-rich and bulky ligands such as those from the Buchwald or Hartwig portfolio may be beneficial. Increasing the reaction temperature or time may also improve conversion.
-
Side Reactions: The formation of hydrodehalogenation byproducts can be an issue. This can sometimes be suppressed by using a different base or solvent, or by ensuring strictly anhydrous and oxygen-free conditions.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, optimizing the reaction to go to full conversion is crucial. Careful selection of the chromatographic conditions is also important.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel derivatives of this compound, paving the way for the development of new pharmaceuticals and advanced materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
Application Notes and Protocols for the Analysis of 4-Amino-3-(tert-butyl)benzonitrile by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a primary aromatic amine, a nitrile group, and a bulky tert-butyl group, necessitates robust analytical methods for purity assessment, quantitative analysis, and metabolite identification. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol [1][2] |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. |
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification and purity determination of this compound in bulk materials and reaction mixtures.
Principle
The separation is based on reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. The compound is retained on the column and then eluted by a gradient of increasing organic solvent concentration. Detection is achieved by measuring the absorbance of ultraviolet (UV) light by the aromatic ring of the analyte.
Experimental Protocol
1. Instrumentation and Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade, ~99%)
-
This compound reference standard (purity ≥98%)
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-10 min: 20% to 80% B, 10-12 min: 80% B, 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
Quantitative Data Summary (HPLC)
| Parameter | Expected Value |
| Retention Time (t_R) | ~ 7.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly selective and sensitive, making it ideal for the identification and trace-level quantification of this compound, particularly in complex matrices.
Principle
Due to the polarity of the primary amino group, the analyte is first derivatized to increase its volatility and thermal stability. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the amine to a less polar trimethylsilyl (TMS) derivative. The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for identification and quantification.
Experimental Protocol
1. Instrumentation and Apparatus
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Autosampler (optional, but recommended for precision).
-
Heating block or oven.
-
Analytical balance.
-
GC vials (2 mL) with inserts and screw caps.
-
Microsyringes.
2. Reagents and Standards
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Pyridine (anhydrous, GC grade).
-
Ethyl acetate (GC grade).
-
This compound reference standard (purity ≥98%).
3. Derivatization and Sample Preparation
-
Standard/Sample Preparation: Prepare a solution of the standard or sample in ethyl acetate at a concentration of approximately 100 µg/mL.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
4. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 400 |
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value |
| Analyte | Mono-TMS derivative of this compound |
| Molecular Weight (derivatized) | 246.42 g/mol |
| Retention Time (t_R) | ~ 12.8 min |
| Quantification Ion (m/z) | 231 (M-15)⁺ |
| Qualifier Ions (m/z) | 246 (M)⁺, 189 |
| Limit of Detection (LOD) | ~ 5 ng/mL |
| Limit of Quantitation (LOQ) | ~ 15 ng/mL |
Note: The primary fragment at m/z 231 corresponds to the loss of a methyl group (-CH₃) from the TMS moiety, which is a characteristic fragmentation for TMS derivatives.
GC-MS Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-(tert-butyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-3-(tert-butyl)benzonitrile synthesis.
Experimental Workflow Overview
The following diagram outlines the typical two-step synthesis process for this compound.
Caption: Overall synthesis workflow for this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Step 1: Nitration of 4-tert-butylbenzonitrile
Q1: Why is my nitration reaction yielding a low amount of the desired 3-nitro-4-(tert-butyl)benzonitrile?
A1: Low yields in the nitration step can be attributed to several factors, including incomplete reaction, formation of byproducts, or issues with the work-up procedure. The bulky tert-butyl group can sterically hinder the reaction.[1]
Troubleshooting Flowchart: Low Nitration Yield
Caption: Troubleshooting logic for low yield in the nitration step.
Q2: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity?
A2: The formation of multiple nitrated isomers can occur if the reaction conditions are not optimal. The directing effects of the tert-butyl and nitrile groups strongly favor nitration at the 3-position.[2] However, harsh conditions can lead to less selective reactions.
Table 1: Optimizing Nitration Conditions for Regioselectivity
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture. | Higher temperatures can increase the rate of reaction at less favored positions. |
| Nitrating Agent | Use a well-defined ratio of concentrated nitric acid to sulfuric acid. | Sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺); an incorrect ratio can affect the concentration of the active electrophile.[2] |
| Addition Rate | Add the nitrating agent dropwise to the solution of 4-tert-butylbenzonitrile. | Slow addition helps to control the reaction temperature and maintain a low concentration of the nitrating agent, favoring the most reactive site. |
Q3: What are some common byproducts in this nitration, and how can I minimize them?
A3: A potential, though less common, byproduct could be dinitrated products if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).[1] To minimize byproduct formation, adhere to the optimized reaction conditions outlined in Table 1.
Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile
Q1: My reduction of the nitro group is incomplete, resulting in a low yield of the final product. What could be the cause?
A1: Incomplete reduction of the nitro group can be due to several factors, including the choice of reducing agent, catalyst activity (if applicable), reaction time, and temperature.
Table 2: Comparison of Common Reducing Agents for Aromatic Nitro Compounds
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H₂/Pd-C | H₂ gas (balloon or atmospheric pressure), Pd/C catalyst, solvent (e.g., Ethanol, Ethyl Acetate) | Clean reaction, high yield, easy work-up. | Catalyst poisoning, requires specialized equipment for handling hydrogen gas. |
| SnCl₂·2H₂O | HCl, Ethanol, reflux | Inexpensive, effective for many substrates. | Work-up can be more complex due to the formation of tin salts. |
| Fe/HCl | Iron powder, HCl, reflux | Cost-effective, suitable for large-scale synthesis. | Requires filtration of iron salts, can be messy. |
| NaBH₄/Catalyst | Sodium borohydride with a catalyst (e.g., Cu(NO₃)₂·3H₂O) in a solvent like water.[3] | Milder conditions, can be more selective. | May require optimization of catalyst loading and reaction time. |
Q2: The nitrile group in my molecule is being reduced along with the nitro group. How can I prevent this?
A2: The selective reduction of a nitro group in the presence of a nitrile can be challenging. The choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation with Pd/C is generally selective for the nitro group under controlled conditions. Stronger reducing agents like LiAlH₄ should be avoided as they will readily reduce both functional groups. A combination of boron trifluoride etherate and sodium borohydride has been reported for the selective reduction of nitriles in the presence of nitro groups under aprotic conditions, suggesting that careful choice of reagents is key to achieving the desired selectivity.[2]
Q3: How can I effectively purify the final product, this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: The choice of solvent is crucial. A solvent system should be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined, starting with a non-polar mixture and gradually increasing the polarity.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 3-nitro-4-(tert-butyl)benzonitrile
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2-3 equivalents) while maintaining the temperature below 10 °C.
-
Reaction Setup: In a separate flask, dissolve 4-tert-butylbenzonitrile (1 equivalent) in concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is the crude 3-nitro-4-(tert-butyl)benzonitrile.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Step 2: Synthesis of this compound
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation flask, dissolve 3-nitro-4-(tert-butyl)benzonitrile (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times. Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
Method B: Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, suspend 3-nitro-4-(tert-butyl)benzonitrile (1 equivalent) in ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
- 1. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1369783-60-7 | Benchchem [benchchem.com]
- 3. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
Purification challenges of 4-Amino-3-(tert-butyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-(tert-butyl)benzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity After Synthesis
Possible Causes:
-
Incomplete nitration of the starting material, 4-tert-butylbenzonitrile.
-
Incomplete reduction of the intermediate, 3-nitro-4-(tert-butyl)benzonitrile.
-
Formation of side products during the reduction of the nitro group.
Solutions:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the progress of both the nitration and reduction steps to ensure the complete consumption of the starting material and intermediate.
-
Purification by Column Chromatography: Flash column chromatography is an effective method for separating the desired product from impurities.[1] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: Recrystallization can be employed to further purify the product. Suitable solvent systems include ethanol/water, or a mixture of a polar solvent like ethyl acetate or acetone with a nonpolar solvent like hexanes.
Problem 2: Oily Product Instead of Solid
Possible Causes:
-
Presence of residual solvent.
-
Impurities lowering the melting point of the product.
Solutions:
-
Solvent Removal: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: If the oil is suspected to be the product with minor impurities, trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization.
-
Purification: If trituration fails, purify the product using column chromatography as described above.
Problem 3: Difficulty in Removing Colored Impurities
Possible Causes:
-
Formation of colored byproducts during the nitration or reduction steps. Aromatic amines can also be susceptible to air oxidation, leading to colored impurities.
Solutions:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious as it can also adsorb some of the product.
-
Column Chromatography: As mentioned previously, column chromatography is effective in separating colored impurities.[1]
-
Work-up with a Reducing Agent: Washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite during the work-up of the reduction step can sometimes help to decolorize the solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically residual starting material (4-tert-butylbenzonitrile), the unreacted intermediate (3-nitro-4-(tert-butyl)benzonitrile), and potential byproducts from the reduction of the nitro group, such as hydroxylamines or azo compounds.
Q2: What is a recommended solvent system for the recrystallization of this compound?
A2: While a specific solvent system for this exact molecule is not widely published, a good starting point for aromatic amines is a mixed solvent system. You can dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol, ethyl acetate, or acetone) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes, heptane, or water) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield crystals.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor purity. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The spots can be visualized under UV light. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid as a modifier) is a common setup for analyzing aromatic amines.
Q4: My purified this compound is off-white or slightly colored. Is this normal and how can I decolorize it?
A4: A slight off-white or yellowish color can be common for aromatic amines due to minor oxidation. If high purity is required, you can attempt to decolorize it by recrystallization with the addition of a small amount of activated charcoal as described in the troubleshooting guide.
Q5: What are the typical storage conditions for this compound?
A5: this compound, being an aromatic amine, should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and oxidation.
Data Presentation
Table 1: Common Purification Techniques and Conditions
| Purification Method | Stationary/Mobile Phase or Solvent System | Expected Purity | Reference |
| Column Chromatography | Silica Gel / Ethyl Acetate in Hexanes (Gradient) | >98% | [1] |
| Recrystallization | Ethanol / Water | >99% (if starting purity is high) | General Knowledge |
| Recrystallization | Ethyl Acetate / Hexanes | >99% (if starting purity is high) | General Knowledge |
| Preparative HPLC | Reverse-Phase C18 / Acetonitrile & Water | >99.5% | [1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of hexanes or a low-polarity mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add a hot anti-solvent (e.g., water or hexanes) to the hot filtrate until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Synthesis pathway of this compound and sources of common impurities.
References
Technical Support Center: Synthesis of 4-Amino-3-(tert-butyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-(tert-butyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is a two-step synthesis starting from 4-tert-butylbenzonitrile. The first step is the electrophilic nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.[1]
Q2: What are the primary side reactions to be aware of during the nitration of 4-tert-butylbenzonitrile?
A2: The main side reactions during nitration are the formation of regioisomers (nitration at positions other than the desired 3-position) and di-nitration of the aromatic ring. The directing effects of the tert-butyl and nitrile groups strongly favor the formation of 3-nitro-4-(tert-butyl)benzonitrile, but harsh reaction conditions can lead to the formation of unwanted byproducts.
Q3: What are the common side reactions during the reduction of 3-nitro-4-(tert-butyl)benzonitrile?
A3: The most prevalent side reaction is the formation of secondary amines through the reaction of the newly formed primary amine with reaction intermediates. Additionally, depending on the choice of reducing agent and reaction conditions, the nitrile group can also be reduced. Incomplete reduction, leaving unreacted nitro compound, is also a possibility.
Q4: How can I minimize the reduction of the nitrile group during the nitro group reduction?
A4: Several methods can be employed to selectively reduce the nitro group in the presence of a nitrile. Catalytic hydrogenation using specific catalysts like platinum on carbon (Pt/C) at low pressure can be effective.[2] Chemical reducing agents such as tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are also known to be highly selective for the nitro group.[2][3]
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel or recrystallization. The choice of solvent for recrystallization will depend on the impurities present. A common technique for removing tin residues from SnCl₂ reductions involves a workup with a strong base to precipitate tin salts, which can then be filtered off before extraction and further purification of the desired amine.
Troubleshooting Guides
Nitration of 4-tert-butylbenzonitrile
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 3-nitro isomer. | Suboptimal reaction temperature. | Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture to improve regioselectivity. |
| Incorrect acid mixture ratio. | Use a well-defined mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion. | |
| Presence of significant amounts of di-nitro products in the crude mixture (identified by MS or NMR). | Excessive reaction temperature. | Avoid allowing the reaction temperature to rise significantly above the recommended range. Higher temperatures promote further nitration. |
| Prolonged reaction time. | Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed to prevent over-reaction. | |
| Highly concentrated nitrating agent. | Use the appropriate concentration of nitric acid as specified in the protocol. Fuming nitric acid will be more aggressive. | |
| Dark-colored or tar-like reaction mixture. | Oxidation of the starting material or product. | Ensure the reaction temperature is strictly controlled. Add the nitrating agent slowly and maintain efficient stirring. |
Reduction of 3-nitro-4-(tert-butyl)benzonitrile
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reduction (presence of starting material). | Insufficient reducing agent. | Use a sufficient molar excess of the reducing agent. |
| Deactivated catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds). | |
| Insufficient reaction time or temperature. | Monitor the reaction progress and ensure it is stirred at the appropriate temperature for a sufficient duration. | |
| Formation of a significant amount of secondary amine byproduct. | Reaction conditions favoring intermolecular condensation. | For catalytic hydrogenation, consider adding an acid (like acetic acid) to the reaction mixture to protonate the amine and reduce its nucleophilicity. Lowering the reaction temperature can also help. |
| Reduction of the nitrile group. | Non-selective reducing agent or harsh conditions. | Use a selective reducing agent like SnCl₂.[3] For catalytic hydrogenation, use a less reactive catalyst or milder conditions (lower hydrogen pressure and temperature). |
| Difficult work-up with tin salts (using SnCl₂). | Incomplete precipitation of tin hydroxides. | During the basic work-up, ensure the pH is sufficiently high (pH > 10) to fully precipitate all tin salts before filtration. Thorough washing of the filter cake is also important. |
Data Presentation
Table 1: Factors Influencing Side Product Formation in the Nitration of 4-tert-butylbenzonitrile
| Parameter | Effect on Isomer Formation | Effect on Di-nitration |
| Temperature | Higher temperatures can decrease regioselectivity. | Significantly increases with higher temperatures. |
| Concentration of Nitric Acid | Higher concentrations can lead to less selective nitration. | Fuming nitric acid dramatically increases the rate of di-nitration. |
| Reaction Time | Prolonged reaction times have a minor effect on isomer distribution but can lead to di-nitration if the temperature is not controlled. | Increases with longer reaction times, especially after the consumption of the starting material. |
Table 2: Comparison of Common Reducing Agents for 3-nitro-4-(tert-butyl)benzonitrile
| Reducing Agent | Selectivity for Nitro vs. Nitrile | Common Side Products | Work-up Considerations |
| H₂/Pd/C | Good, but can reduce nitrile at higher pressures/temperatures. | Secondary amine. | Simple filtration to remove the catalyst. |
| H₂/Pt/C | Generally more selective for the nitro group over the nitrile than Pd/C.[2] | Secondary amine. | Simple filtration to remove the catalyst. |
| SnCl₂·2H₂O | Excellent selectivity for the nitro group.[3] | - | Can be complex due to the formation of tin salts, requiring a careful basic work-up. |
| Fe/HCl or Fe/NH₄Cl | Good selectivity for the nitro group. | - | Requires filtration of iron salts and a basic work-up. |
Experimental Protocols
Protocol 1: Nitration of 4-tert-butylbenzonitrile
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2.5 equivalents) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Reaction: Dissolve 4-tert-butylbenzonitrile (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture at 0 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile using SnCl₂
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitro-4-(tert-butyl)benzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-4 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and carefully add a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxides.
-
Filtration: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with the reaction solvent.
-
Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
References
Overcoming poor solubility of 4-Amino-3-(tert-butyl)benzonitrile in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-(tert-butyl)benzonitrile, focusing on challenges related to its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic nitrile. Its solubility is influenced by the interplay of its functional groups. The amino (-NH2) group can participate in hydrogen bonding, suggesting some affinity for polar solvents. However, the bulky, nonpolar tert-butyl group and the benzonitrile core contribute to its overall low solubility in many common solvents. Generally, it exhibits limited solubility in non-polar solvents and may require specific polar or a mixture of solvents for effective dissolution.[1]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution is a common issue. Here are a few strategies to consider:
-
Solvent Screening: Test the solubility in a range of solvents to find a more suitable one for your reaction conditions (see Table 1 for illustrative data).
-
Co-solvents: Employing a mixture of solvents can significantly enhance solubility. For instance, a combination of a good solubilizing solvent like DMF or THF with a less polar solvent like toluene can be effective.[2]
-
Heating: Gently heating the mixture can increase the rate and extent of dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and promote dissolution.
Q3: Can I use microwave irradiation to improve the reaction outcome when dealing with the poor solubility of this compound?
A3: Yes, microwave-assisted synthesis is an excellent technique to overcome poor solubility and accelerate reaction rates. The rapid and efficient heating provided by microwaves can maintain a higher concentration of the substrate in the solution phase, leading to improved yields and shorter reaction times. This is particularly beneficial for cross-coupling reactions.[3][4][5]
Q4: Are there any specific recommendations for palladium-catalyzed cross-coupling reactions involving this substrate?
A4: For palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, where the solubility of starting materials can be a limiting factor, the following should be considered:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst, which can be beneficial when dealing with challenging substrates.[6]
-
Catalyst Precursor: Using a highly active palladium precatalyst can help initiate the catalytic cycle more efficiently, even at lower concentrations of the dissolved substrate.
-
Solvent System: As mentioned, a mixture of solvents like toluene/DMF can be advantageous. Toluene is a common solvent for many cross-coupling reactions, while a small amount of a polar aprotic solvent like DMF can aid in dissolving the this compound and the boronate intermediates in Suzuki couplings.[2][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Poor solubility of this compound | 1. Confirm Dissolution: Before initiating the reaction, visually inspect the mixture to ensure the starting material has dissolved as much as possible. 2. Change Solvent/Use Co-solvent: Refer to Table 1 and consider switching to a solvent with better-solubilizing properties or adding a co-solvent (e.g., DMF, THF, or dioxane).[2] 3. Increase Temperature: If thermally stable, increase the reaction temperature. 4. Employ Microwave Synthesis: Utilize a microwave reactor to maintain a supersaturated solution and drive the reaction to completion.[4] | |
| Catalyst deactivation or low activity | 1. Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can poison the palladium catalyst. 2. Use a More Active Catalyst System: Consider using a more robust palladium precatalyst and a suitable phosphine ligand. For sterically hindered substrates, bulky electron-rich ligands are often more effective.[6] 3. Check Reagent Purity: Impurities in any of the starting materials can inhibit the catalyst. | |
| Incorrect base or base insolubility | 1. Select an Appropriate Base: The choice of base is critical and depends on the specific cross-coupling reaction. 2. Ensure Base Solubility: If the base is not soluble in the reaction medium, it can lead to poor reactivity. Using a soluble organic base or a phase-transfer catalyst might be necessary. |
Issue 2: Reaction Stalls or is Incomplete
| Possible Cause | Troubleshooting Step | Rationale |
| Precipitation of starting material or intermediate upon reaction initiation | 1. Monitor Solubility During Reaction: Periodically check for any precipitate formation as the reaction progresses. 2. Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation. 3. Switch to a Higher Boiling Point Solvent: This allows for higher reaction temperatures, which can keep all components in solution. | |
| Product inhibition of the catalyst | 1. Follow Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. If it stalls after a certain conversion, product inhibition might be the cause. 2. Adjust Catalyst Loading: In some cases, a higher catalyst loading might be necessary to overcome inhibition. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Organic Solvents
The following data is illustrative and based on the general principles of solubility for structurally related compounds. Experimental verification is recommended.
| Solvent | Polarity | Expected Solubility | Notes |
| Hexane | Non-polar | Very Low | The non-polar nature of hexane is a poor match for the polar amino and nitrile groups. |
| Toluene | Non-polar | Low | Slightly better than hexane due to its aromatic character, but still limited.[2] |
| Diethyl Ether | Slightly Polar | Low to Moderate | May show some solubility due to the ether oxygen's ability to act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | A versatile solvent that can often dissolve a range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Good | A good general-purpose solvent for many organic reactions.[2] |
| Ethyl Acetate | Polar Aprotic | Moderate | Often a good solvent for compounds of intermediate polarity. |
| Acetonitrile | Polar Aprotic | Moderate to Good | Its polar nature can interact favorably with the nitrile and amino groups. |
| Ethanol | Polar Protic | Moderate to Good | The hydroxyl group can hydrogen bond with the amino group, aiding solubility. A related compound, 4-amino-3-nitrobenzonitrile, is soluble in ethanol. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | A strong, polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Similar to DMF, DMSO is a highly polar solvent capable of dissolving many poorly soluble compounds. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility using a Co-solvent System in a Suzuki Coupling Reaction
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a mixture of toluene and DMF in a ratio of 4:1 to 5:1 (v/v) as the solvent. The total solvent volume should be sufficient to achieve a concentration that allows for efficient stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and proceed with the standard aqueous work-up and purification.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Poorly Soluble Aryl Halide
This protocol is adapted from a general procedure and should be optimized for this compound.[2]
-
In a dedicated microwave reaction vial, combine the aryl halide (e.g., this compound if it were the amine partner and you were reacting it with an aryl halide) (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5 eq.).
-
Add a high-boiling point solvent with good microwave absorption properties, such as toluene or dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The reaction time and temperature should be optimized.
-
After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.
-
Dilute the reaction mixture with a suitable organic solvent and proceed with work-up and purification.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
References
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-Amino-3-(tert-butyl)benzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of this compound
Question 1: My yield of this compound is consistently low after the two-step synthesis (nitration and reduction). What are the common causes?
Low yields can stem from several factors in this synthesis. Below is a table outlining potential causes and solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Nitration Step: | ||
| Incomplete nitration of 4-tert-butylbenzonitrile. | Ensure the use of a potent nitrating mixture (e.g., concentrated HNO₃/H₂SO₄). Monitor the reaction progress using TLC to confirm the consumption of the starting material. | Increased conversion to the desired 3-nitro-4-(tert-butyl)benzonitrile intermediate. |
| Formation of dinitro side products. | Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent to enhance regioselectivity. | Minimized formation of unwanted dinitro isomers, simplifying purification. |
| Reduction Step: | ||
| Inefficient reduction of the nitro group. | Choose a robust reduction method. Catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl) are effective.[1] Ensure the catalyst is active and the reaction is run to completion. | Higher conversion of the nitro intermediate to the final amino product. |
| Product degradation during workup. | After reduction, neutralize the reaction mixture carefully. For metal-acid reductions, basify the solution to precipitate metal hydroxides before extraction. | Improved recovery of the final product during purification. |
| Purification: | ||
| Loss of product during crystallization. | Select an appropriate solvent system for crystallization. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal.[2] | Maximized recovery of pure crystalline product. |
Question 2: I am observing multiple spots on my TLC plate after the nitration of 4-tert-butylbenzonitrile. What are these side products and how can I avoid them?
The primary side products in the nitration of 4-tert-butylbenzonitrile are typically isomers of the desired 3-nitro product. The bulky tert-butyl group directs nitration primarily to the ortho position (position 3), but other isomers can form under suboptimal conditions.
-
Troubleshooting: To minimize side product formation, control the reaction temperature carefully, as higher temperatures can lead to decreased selectivity. The slow, dropwise addition of the nitrating agent to the solution of 4-tert-butylbenzonitrile in sulfuric acid at a low temperature (0-5 °C) is crucial.
Question 3: During the acylation of the amino group of this compound, the reaction is sluggish and gives a low yield. Why is this happening?
The amino group in this compound is sterically hindered by the adjacent bulky tert-butyl group.[1] This steric hindrance can impede the approach of acylating agents, leading to slow reaction rates and low yields.
-
Solutions:
-
Use a more reactive acylating agent: Acyl chlorides or anhydrides are generally more reactive than carboxylic acids (in the presence of a coupling agent).
-
Increase reaction temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Prolong reaction time: Allow the reaction to proceed for an extended period, monitoring by TLC until the starting material is consumed.
-
Use a suitable catalyst: For less reactive acylating agents, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.
-
Reactions of the Nitrile Group
Question 4: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is not going to completion, or I am isolating the amide intermediate. How can I achieve complete hydrolysis?
Hydrolysis of nitriles to carboxylic acids often requires harsh reaction conditions, and stopping at the amide stage is a common challenge.[3][4] The steric hindrance from the tert-butyl group can also make the nitrile less susceptible to hydrolysis.[5]
-
For complete hydrolysis to the carboxylic acid:
-
Acidic Conditions: Refluxing with a strong acid like concentrated HCl or H₂SO₄ for an extended period is typically required.[6]
-
Basic Conditions: Heating with a concentrated aqueous solution of NaOH or KOH is an alternative. Note that this will initially form the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[6]
-
-
To isolate the amide intermediate:
Experimental Protocols
1. Synthesis of this compound
This is a two-step process involving the nitration of 4-tert-butylbenzonitrile followed by the reduction of the nitro group.
Step 1: Nitration of 4-tert-butylbenzonitrile
-
Reagents: 4-tert-butylbenzonitrile, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 4-tert-butylbenzonitrile with stirring.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
The crude product, 3-nitro-4-(tert-butyl)benzonitrile, can be purified by recrystallization from ethanol or used directly in the next step.
-
Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile
-
Reagents: 3-nitro-4-(tert-butyl)benzonitrile, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 3-nitro-4-(tert-butyl)benzonitrile in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate tin hydroxides.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or crystallization.
-
2. Acylation of this compound
-
Reagents: this compound, acyl chloride (e.g., acetyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve this compound and the base in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the acyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Data Summary
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Purity | >98% (typical)[4] |
| Storage | 2-8°C, protected from light, under inert gas[5] |
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Peaks |
| ¹H NMR | Aromatic Protons: δ 6.5–7.7 ppm (multiplets), Amino Protons: broad singlet, tert-Butyl Protons: δ ~1.3 ppm (singlet)[1] |
| ¹³C NMR | Aromatic Carbons: 100-155 ppm, Nitrile Carbon: 118-122 ppm, tert-Butyl Quaternary Carbon: 30-40 ppm, tert-Butyl Methyl Carbons: < 30 ppm[1] |
| IR Spectroscopy (cm⁻¹) | N-H stretch: 3300-3500 (two bands), Aromatic C-H stretch: >3000, Aliphatic C-H stretch: <3000, C≡N stretch: ~2220, Aromatic C=C stretch: 1500-1600[1] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A two-step synthesis of this compound.
Signaling Pathway: Inhibition of Tropomyosin Receptor Kinase A (TrkA)
This compound can serve as a scaffold for the synthesis of inhibitors targeting kinases like TrkA, which are implicated in cancer.
Caption: Inhibition of the TrkA signaling pathway by a synthesized inhibitor.
References
- 1. This compound | 1369783-60-7 | Benchchem [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Regioselective Reactions of 4-Amino-3-(tert-butyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-(tert-butyl)benzonitrile. The information is designed to address specific issues encountered during regioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for electrophilic aromatic substitution on this compound?
A1: The major product is overwhelmingly the result of substitution at the C5 position. The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile. The amino group (-NH₂) at C4 is a powerful activating group and an ortho, para-director. The tert-butyl group at C3 is a weak activating group and also an ortho, para-director. However, the bulky tert-butyl group introduces significant steric hindrance, effectively blocking the C2 and C4 positions for direct attack and sterically shielding the C3 position.[1] Consequently, electrophilic attack is directed to the less sterically hindered C5 position, which is ortho to the strongly activating amino group.[1]
Q2: I am observing low yields and a mixture of poly-substituted products in my halogenation/nitration reaction. What is happening and how can I fix it?
A2: The primary amino group in this compound is highly activating, which can lead to over-reactivity and the formation of multiple substitution products. To achieve mono-substitution and improve yields, you should protect the amino group before carrying out the electrophilic substitution. Acetylation of the amino group to form an acetanilide is a common and effective strategy. This attenuates the activating influence of the amino group, allowing for a more controlled reaction. The acetyl group can be easily removed by acid or base hydrolysis after the desired substitution has been achieved.
Q3: Why is my Friedel-Crafts acylation/alkylation failing? I am not getting the expected C5-substituted product.
A3: Friedel-Crafts reactions typically fail with anilines, including this compound, because the basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This interaction places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution. To overcome this, you must protect the amino group, typically by converting it to an amide (e.g., an acetanilide), before performing the Friedel-Crafts reaction. The amide is still an ortho, para-director but is less basic and will not irreversibly complex with the Lewis acid.
Q4: How can I selectively react with the nitrile group without affecting the rest of the molecule?
A4: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation is typically performed under strong acidic or basic conditions with heating. Given the presence of an amino group, acidic hydrolysis will also protonate the amine, potentially affecting solubility and subsequent workup. Basic hydrolysis is also common. The choice of conditions will depend on the stability of other functional groups in your molecule. For instance, if you have other acid-labile groups, basic hydrolysis would be preferred.
Q5: I am struggling with poor regioselectivity. What are the key factors to consider for optimization?
A5: While C5 substitution is strongly favored electronically and sterically, deviations can occur. Key factors to control are:
-
Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically preferred C5 product.
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with different solvents to find the optimal conditions.
-
Electrophile: Very reactive electrophiles can be less selective. If possible, use a milder source for your electrophile.
-
Protecting Group: Ensure the amino group is protected. The size and electronic nature of the protecting group itself can subtly influence regioselectivity.
Troubleshooting Guide: Low Regioselectivity
This guide provides a logical workflow for troubleshooting issues related to poor regioselectivity in electrophilic aromatic substitution reactions.
Caption: Troubleshooting Decision Tree for Poor Regioselectivity.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following table provides expected outcomes and data from analogous reactions on sterically hindered anilines. This data illustrates the general principles of regioselectivity.
| Reaction | Substrate | Reagents | Major Product | Regioselectivity (approx. ratio) | Yield | Reference |
| Friedel-Crafts Alkylation | Acetanilide | t-BuCl, AlCl₃ | p-tert-Butyl Acetanilide | >95% para | Good | Patent Data |
| Nitration | N-benzyl-4-methoxyaniline | tert-Butyl Nitrite | 2-Nitro-N-benzyl-4-methoxyaniline | Highly ortho-selective | >85% | J. Org. Chem. 2019, 84(1), 104-119[2] |
| Nitration | N-alkylanilines (unsubstituted) | tert-Butyl Nitrite | Mixture of ortho and para | Variable, often favoring para | 85-91% | J. Org. Chem. 2019, 84(1), 104-119[3] |
Key Experimental Protocols
General Workflow for Regioselective C5-Functionalization
Caption: General workflow for regioselective C5-functionalization.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the primary amino group as an acetamide to moderate its reactivity.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine or triethylamine (1.2 eq) as a base
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve this compound in DCM in the round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup & Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-acetyl-4-amino-3-(tert-butyl)benzonitrile can be purified by recrystallization or column chromatography.
-
Protocol 2: Regioselective Bromination of N-acetyl-4-amino-3-(tert-butyl)benzonitrile
This protocol details the bromination at the C5 position of the protected aniline.
-
Reagents & Setup:
-
N-acetyl-4-amino-3-(tert-butyl)benzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic acid or DMF as solvent
-
Round-bottom flask protected from light.
-
-
Procedure:
-
Dissolve the N-acetylated starting material in the chosen solvent.
-
Add NBS in portions to the solution at room temperature.
-
Stir the reaction for 4-12 hours. Monitor the progress by TLC. The reaction may require gentle heating (40-50 °C) to go to completion.
-
-
Workup & Purification:
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a cold solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the solid product. If necessary, purify further by recrystallization from ethanol or by column chromatography.
-
Protocol 3: Deprotection (Amide Hydrolysis)
This protocol removes the acetyl protecting group to regenerate the primary amine.
-
Reagents & Setup:
-
5-Bromo-N-acetyl-4-amino-3-(tert-butyl)benzonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Suspend the acetylated compound in a mixture of ethanol and concentrated HCl (e.g., a 1:1 mixture).
-
Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours, until TLC analysis indicates the disappearance of the starting material.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by adding a base (e.g., saturated NaHCO₃ or 2M NaOH solution) until the solution is basic (pH > 8).
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Purification can be performed via column chromatography if needed.
-
References
Validation & Comparative
A Comparative Analysis of 4-Amino-3-(tert-butyl)benzonitrile and Other Aminobenzonitriles for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties and potential biological relevance of substituted aminobenzonitriles, providing a framework for compound selection and experimental design.
This guide offers a comparative overview of 4-Amino-3-(tert-butyl)benzonitrile alongside other structurally related aminobenzonitriles, including the unsubstituted 4-aminobenzonitrile and 2-aminobenzonitrile, as well as ortho-substituted analogues such as 4-amino-3-methylbenzonitrile and 4-amino-3-chlorobenzonitrile. While direct comparative biological data for this compound is not publicly available, this document provides a comprehensive summary of their physicochemical properties, which are critical determinants of pharmacokinetic and pharmacodynamic behavior. Furthermore, detailed experimental protocols for assessing biological activity in relevant pathways, such as p38 MAP kinase inhibition and anthelmintic screening, are provided to facilitate further research.
Physicochemical Properties
The substitution pattern on the aminobenzonitrile scaffold significantly influences key physicochemical properties such as molecular weight, lipophilicity (LogP), acidity (pKa), melting point, and solubility. These parameters are crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The bulky tert-butyl group in this compound, for instance, is expected to increase its lipophilicity and steric hindrance compared to smaller substituents.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP | Solubility |
| This compound | 1369783-60-7 | C₁₁H₁₄N₂ | 174.24 | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-Aminobenzonitrile | 873-74-5 | C₇H₆N₂ | 118.14 | 83-87 | 1.74[1][2] | 1.0 - 1.14[2][3] | Soluble in ethyl acetate, dichloromethane, chloroform; Insoluble in water[1][2] |
| 2-Aminobenzonitrile | 1885-29-6 | C₇H₆N₂ | 118.14 | 45-52 | 0.77[4] | 0.901[4] | Slightly soluble in chloroform, ethyl acetate, methanol; Insoluble in water[4] |
| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | 132.16 | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-Amino-3-chlorobenzonitrile | 21803-75-8 | C₇H₅ClN₂ | 152.58 | 102-105[5] | Not Reported | Not Reported | Soluble in Methanol[5] |
Note: "Not Reported" indicates that the data was not found in the searched literature.
Potential Biological Applications and Structure-Activity Relationships
Aminobenzonitrile derivatives are recognized as important scaffolds in medicinal chemistry. Notably, they have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade. The general structure of aminobenzophenone-based p38 MAP kinase inhibitors suggests that the aminobenzonitrile moiety can serve as a crucial building block. The substitution on the phenyl ring can significantly influence the inhibitory potency and selectivity. The bulky tert-butyl group of this compound could potentially occupy hydrophobic pockets in the enzyme's active site, a strategy often employed in drug design to enhance binding affinity.
Furthermore, various amino-acetonitrile derivatives have been identified as a novel class of synthetic anthelmintic compounds. While no specific data exists for this compound, its structural features warrant investigation in this therapeutic area.
Signaling Pathways and Experimental Workflows
To facilitate further investigation into the biological activities of these compounds, this section provides diagrams of a relevant signaling pathway and typical experimental workflows.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines. Inhibitors of this pathway are of significant interest for the treatment of inflammatory diseases.
Caption: p38 MAP Kinase Signaling Pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the key steps for determining the inhibitory activity of a compound against a target kinase, such as p38 MAP kinase.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Workflow: Anthelmintic Screening
This workflow illustrates a typical process for screening compounds for activity against parasitic worms.
Caption: Anthelmintic Screening Workflow.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 4-tert-butylbenzonitrile.
-
Nitration: 4-tert-butylbenzonitrile is subjected to electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 3-position of the benzene ring.
-
Reduction: The resulting 3-nitro-4-(tert-butyl)benzonitrile is then reduced to the corresponding amine, this compound. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents such as tin(II) chloride in hydrochloric acid.
In Vitro p38 MAP Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
Kinase substrate (e.g., ATF-2)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the test compound dilutions, recombinant p38 MAP kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Anthelmintic Motility Assay
Objective: To assess the effect of a test compound on the motility of a model nematode (e.g., Caenorhabditis elegans or a parasitic nematode).
Materials:
-
Synchronized population of nematodes
-
Liquid culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates
-
Automated worm tracker or microscope for manual scoring
Procedure:
-
Dispense the nematode culture into the wells of a multi-well plate.
-
Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known anthelmintic drug).
-
Incubate the plates under appropriate conditions (e.g., 20-25°C).
-
At specified time points (e.g., 24, 48, 72 hours), assess the motility of the nematodes. This can be done using an automated worm tracker that quantifies movement or by manual scoring under a microscope.
-
Calculate the percentage of motility inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
While a direct comparison of the biological performance of this compound with other aminobenzonitriles is currently limited by the lack of publicly available experimental data, this guide provides a solid foundation for researchers. The compiled physicochemical data offers insights into the potential behavior of these compounds in biological systems. The provided experimental protocols and pathway diagrams serve as a practical resource for initiating and conducting further investigations into their potential as p38 MAP kinase inhibitors or anthelmintic agents. The distinct structural feature of the tert-butyl group in this compound suggests that it may exhibit unique biological activities worthy of exploration.
References
Comparative Analysis of the Biological Activity of 4-Amino-3-(tert-butyl)benzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. One such scaffold of growing interest is the substituted aminobenzonitrile core. This guide provides a comparative analysis of the biological activity of analogs of 4-Amino-3-(tert-butyl)benzonitrile, a compound that, while primarily utilized as a synthetic intermediate, belongs to a class of structures with significant therapeutic potential.[1][2] Due to the limited direct biological data on this compound itself, this guide will focus on biologically active analogs where the 4-amino-3-substituted benzonitrile framework is a key feature.
Antimicrobial Activity of tert-Butylphenylthiazole Derivatives
A notable example of the therapeutic application of the tert-butylphenyl moiety can be found in a series of novel phenylthiazole derivatives. These compounds, which feature a tert-butylphenyl group linked to a thiazole ring, have demonstrated promising antimicrobial activity against a range of multidrug-resistant pathogens. The presence of the tert-butyl group is often employed in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values for two promising tert-butylphenylthiazole analogs against various pathogens.
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Analog 1 | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 4 |
| Clostridium difficile | 4 | |
| Analog 2 | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | 4 |
| Clostridium difficile | 8 | |
| Fluconazole-resistant Candida albicans | 4-16 |
Data sourced from a study on novel phenylthiazoles with a tert-butyl moiety.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of two-fold serial dilutions were then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Incubation: The standardized microbial inoculum was added to each well of the microtiter plate containing the serially diluted compounds. The plates were then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Potential of a 4-Amino-3-nitrobenzonitrile Analog
In contrast to the antimicrobial activity observed with the tert-butylphenylthiazoles, a different biological activity profile is seen with analogs where the tert-butyl group at the 3-position is replaced. For instance, 4-amino-3-nitrobenzonitrile has been investigated for its potential as a component of antiviral prodrugs.[4][5]
Theoretical studies have proposed that modified nucleosides incorporating 4-amino-3-nitrobenzonitrile could act as antiviral agents. The rationale is that the structural and electronic properties of this molecule, when incorporated into a nucleoside analog, could disrupt the formation of DNA or RNA helices of viruses.[4][5] This highlights a key principle in drug design: small modifications to a core scaffold can lead to vastly different biological activities.
Caption: Impact of 3-position substituent on biological activity.
Conclusion
While direct experimental data on the biological activity of this compound remains limited in publicly accessible literature, the analysis of its structural analogs reveals significant therapeutic potential. The incorporation of the tert-butylphenyl moiety, as seen in the phenylthiazole series, can lead to potent antimicrobial agents. Conversely, modification of the substituent at the 3-position, such as the replacement of the tert-butyl group with a nitro group, shifts the potential biological application towards antiviral therapies.
This comparative overview underscores the importance of the 4-amino-3-substituted benzonitrile scaffold as a versatile template in drug discovery. Further investigation into the biological activities of a wider range of derivatives is warranted to fully explore the therapeutic possibilities of this chemical space. The presented data and experimental protocols provide a valuable starting point for researchers and drug development professionals interested in this promising class of compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for 4-Amino-3-(tert-butyl)benzonitrile Quantification
Comparison of Analytical Methods
The primary methods suitable for the quantification of 4-Amino-3-(tert-butyl)benzonitrile are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
| Parameter | RP-HPLC-UV Method (Proposed) | GC-MS Method with Derivatization (Proposed) |
| Principle | Separation based on polarity on a C18 stationary phase with UV detection. | Separation of a volatile derivative based on boiling point and polarity, with mass spectrometric detection. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water). | Derivatization of the amino group (e.g., silylation) followed by extraction. |
| Instrumentation | HPLC system with a UV detector. | GC system coupled with a Mass Spectrometer. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | Expected to be in the range of 98-102% | Expected to be in the range of 95-105% |
| Precision (% RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0% | Repeatability ≤ 5.0%, Intermediate Precision ≤ 10.0% |
| Limit of Detection (LOD) | Estimated in the low ng/mL range. | Estimated in the low pg/mL range. |
| Limit of Quantification (LOQ) | Estimated in the mid to high ng/mL range. | Estimated in the mid to high pg/mL range. |
| Advantages | Robust, common instrumentation, no derivatization required. | High selectivity and sensitivity, structural confirmation from mass spectra. |
| Disadvantages | Lower sensitivity compared to GC-MS. | Requires a derivatization step, which can add complexity and variability. |
Experimental Protocols
Proposed RP-HPLC-UV Method
This proposed method is based on established protocols for similar aromatic amines and nitriles.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 6.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
4. Validation Parameters (Expected):
-
Linearity: A calibration curve of peak area versus concentration is expected to be linear with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples, expected to be within 98-102%.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (%RSD) of ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ).
Proposed GC-MS Method with Silylation
This proposed method involves the derivatization of the primary amino group to increase volatility for GC analysis, based on common practices for analyzing amino compounds.
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Data acquisition and processing software.
2. Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
5. Validation Parameters (Expected):
-
Linearity: A calibration curve of the peak area of a characteristic ion versus concentration is expected to be linear with r² ≥ 0.998.
-
Accuracy: Determined by the recovery of spiked samples, expected to be within 95-105%.
-
Precision: Assessed by repeatability and intermediate precision with a %RSD of ≤ 10.0%.
-
LOD and LOQ: Determined from the calibration curve at low concentrations.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for GC-MS Quantification.
Navigating the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-3-(tert-butyl)benzonitrile, a sterically hindered aniline derivative, presents a unique synthetic challenge. This guide provides a comparative analysis of the primary synthetic pathway to this valuable compound, offering detailed experimental protocols and a critical evaluation of the available data.
The most prominently documented and industrially scalable approach to synthesizing this compound involves a two-step sequence commencing with the commercially available starting material, 4-tert-butylbenzonitrile. This classical route leverages well-established aromatic chemistry, specifically electrophilic nitration followed by reduction of the introduced nitro functionality.
The Two-Step Nitration-Reduction Pathway
This conventional and robust method is the most frequently cited in the literature for the preparation of this compound.[1] The synthesis proceeds through two distinct stages:
-
Electrophilic Nitration: The initial step involves the regioselective nitration of 4-tert-butylbenzonitrile. The bulky tert-butyl group and the electron-withdrawing nitrile group direct the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the tert-butyl group, yielding 3-nitro-4-(tert-butyl)benzonitrile.[1] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]
-
Reduction of the Nitro Group: The subsequent step focuses on the reduction of the nitro group in 3-nitro-4-(tert-butyl)benzonitrile to the corresponding primary amine. Several methodologies can be employed for this transformation, with the most common being catalytic hydrogenation or chemical reduction using metals in an acidic medium.[1]
Below is a detailed comparison of different reduction methods for the second step of this pathway.
Comparative Data of Synthetic Routes
| Route | Step 1: Nitration | Step 2: Reduction | Overall Yield | Purity | Key Considerations |
| Route 1 | Electrophilic nitration of 4-tert-butylbenzonitrile with HNO₃/H₂SO₄ | Catalytic Hydrogenation (H₂/Pd-C) | Moderate to High | High | Requires specialized hydrogenation equipment; catalyst can be expensive but is efficient and clean. |
| Route 2 | Electrophilic nitration of 4-tert-butylbenzonitrile with HNO₃/H₂SO₄ | Metal-Acid Reduction (e.g., Fe/HCl or SnCl₂/HCl) | Moderate | Variable, may require further purification | Cost-effective reagents; reaction work-up can be more complex due to metal salts. |
Experimental Protocols
Route 1: Nitration followed by Catalytic Hydrogenation
Step 1: Synthesis of 3-Nitro-4-(tert-butyl)benzonitrile
-
Materials: 4-tert-butylbenzonitrile, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-tert-butylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain 3-nitro-4-(tert-butyl)benzonitrile.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Materials: 3-nitro-4-(tert-butyl)benzonitrile, Palladium on Carbon (5% or 10% Pd-C), Ethanol or Ethyl Acetate, Hydrogen Gas.
-
Procedure:
-
Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of Pd-C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed (as monitored by pressure drop).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
Route 2: Nitration followed by Metal-Acid Reduction
Step 1: Synthesis of 3-Nitro-4-(tert-butyl)benzonitrile
-
The protocol is identical to Step 1 of Route 1.
Step 2: Synthesis of this compound via Iron Reduction
-
Materials: 3-nitro-4-(tert-butyl)benzonitrile, Iron powder, Hydrochloric Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, create a suspension of 3-nitro-4-(tert-butyl)benzonitrile in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise.
-
Continue refluxing with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Alternative Synthetic Strategies
While the nitration-reduction pathway is the most established, other modern synthetic methodologies could potentially be applied for the synthesis of this compound. One such approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This would involve the coupling of a suitably functionalized aminobenzonitrile boronic acid or ester with a tert-butylating agent. However, specific experimental protocols and yield data for the synthesis of this compound via this method are not currently well-documented in the scientific literature.
Visualizing the Synthetic Pathways
References
Comparative Efficacy of Novel 4-Amino-3-(tert-butyl)benzonitrile-Based BTK Inhibitors Versus Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetical 4-Amino-3-(tert-butyl)benzonitrile-based Bruton's Tyrosine Kinase (BTK) inhibitor, herein referred to as BTK-4AB, against the current standards of care: Ibrutinib, Acalabrutinib, and Zanubrutinib. This document is intended to be a resource for researchers and professionals in the field of drug development, offering a comprehensive overview of efficacy, selectivity, and the methodologies used for their evaluation.
Introduction to BTK Inhibition in B-Cell Malignancies
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the maturation, proliferation, and survival of B-cells.[3] In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR signaling pathway is often constitutively active, promoting the uncontrolled growth of malignant B-cells.[1][2] Consequently, BTK has emerged as a key therapeutic target.
The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of these cancers.[4][5] However, its off-target effects have led to the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, which exhibit greater selectivity and improved safety profiles.[6][7] This guide evaluates our hypothetical BTK-4AB, a novel covalent inhibitor, in the context of these established therapies.
Mechanism of Action
Covalent BTK inhibitors, including Ibrutinib, Acalabrutinib, Zanubrutinib, and our hypothetical BTK-4AB, function by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][8][9] This binding permanently blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade that promotes B-cell proliferation and survival.[1][4] The disruption of this pathway ultimately leads to apoptosis (programmed cell death) of the malignant B-cells.[2]
BTK Signaling Pathway and Point of Inhibition.
Comparative Efficacy and Selectivity Data
The following tables summarize the key performance indicators for BTK-4AB in comparison to standard BTK inhibitors. Data for BTK-4AB is hypothetical and presented for illustrative purposes.
Table 1: Biochemical and Cellular Potency
| Inhibitor | BTK IC₅₀ (nM)¹ | Cellular BTK Inhibition EC₅₀ (nM)² |
| BTK-4AB (Hypothetical) | 0.4 | 7.5 |
| Ibrutinib | 0.5 | <10 |
| Acalabrutinib | 3 | <10 |
| Zanubrutinib | <1 | <10 |
| ¹IC₅₀ (Half-maximal inhibitory concentration) values from biochemical kinase assays determine the concentration of inhibitor required to reduce enzyme activity by 50%.[10] | ||
| ²EC₅₀ (Half-maximal effective concentration) values from cell-based assays measure the concentration required to produce 50% of the maximum effect in a whole-cell system.[10] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases Inhibited (>65% at 1 µM)¹ | Key Off-Targets |
| BTK-4AB (Hypothetical) | 2.5% | TEC |
| Ibrutinib | 9.4% | TEC, EGFR, ITK, SRC family |
| Acalabrutinib | 1.5% | Minimal |
| Zanubrutinib | 4.3% | TEC, ITK |
| ¹Percentage of the human kinome inhibited at a high concentration, indicating the inhibitor's selectivity. A lower percentage signifies higher selectivity.[11] |
Table 3: Clinical Efficacy in Relapsed/Refractory CLL
| Inhibitor | Overall Response Rate (ORR) |
| BTK-4AB (Hypothetical) | ~90% |
| Ibrutinib | 86% |
| Acalabrutinib | 94% |
| Zanubrutinib | 95% |
Table 4: Common Adverse Events (All Grades)
| Adverse Event | BTK-4AB (Hypothetical) | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Headache | 25% | 14% | 39% | 22% |
| Diarrhea | 15% | 48% | 31% | 17% |
| Atrial Fibrillation | 3% | 9% | 4% | 2% |
| Major Hemorrhage | 2% | 4% | 2% | 3% |
| Neutropenia | 18% | 19% | 11% | 44% |
| Data compiled from various clinical trial reports.[12][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are standard protocols for key experiments.
Biochemical BTK Kinase Activity Assay
Objective: To determine the in vitro potency of an inhibitor against purified BTK enzyme.
Principle: This assay measures the phosphorylation of a substrate by the BTK enzyme. The amount of phosphorylated product is quantified, and the reduction in this signal in the presence of an inhibitor indicates its potency. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16]
Methodology:
-
Reagents: Purified recombinant human BTK enzyme, kinase buffer, ATP, Poly(Glu,Tyr) substrate, and the inhibitor to be tested (e.g., BTK-4AB).[16]
-
Procedure: a. Serially dilute the inhibitor in DMSO. b. In a 96-well plate, add the BTK enzyme, substrate, and diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP. f. Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ADP concentration. g. Read the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Cell-Based BTK Occupancy Assay
Objective: To measure the extent and duration of BTK engagement by an inhibitor in living cells.
Principle: This assay quantifies the percentage of BTK molecules that are bound by the inhibitor within a cell. This is often done using a probe that binds to the active site of unoccupied BTK.
Methodology:
-
Cell Lines: Use B-cell lymphoma cell lines (e.g., REC-1) or peripheral blood mononuclear cells (PBMCs) from patients.[17][18]
-
Procedure: a. Treat the cells with varying concentrations of the BTK inhibitor for a specified duration. b. Lyse the cells to release the proteins. c. Add a fluorescently labeled probe that covalently binds to the Cys481 residue of unoccupied BTK. d. Separate the proteins by SDS-PAGE and visualize the fluorescently labeled BTK using an appropriate imaging system. e. A parallel Western blot for total BTK is performed for normalization.
-
Data Analysis: Quantify the fluorescent signal at each inhibitor concentration. The decrease in signal corresponds to the percentage of BTK occupied by the inhibitor.
In Vivo Efficacy in Animal Models
Objective: To evaluate the anti-tumor activity of the BTK inhibitor in a living organism.
Principle: A xenograft or transgenic mouse model that develops a B-cell malignancy is used. The effect of the inhibitor on tumor growth and survival is monitored.[19][20]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) engrafted with human B-cell lymphoma cell lines or patient-derived xenografts (PDX).[17][20]
-
Procedure: a. Once tumors are established, randomize the mice into treatment and vehicle control groups. b. Administer the BTK inhibitor (e.g., BTK-4AB) orally at a predetermined dose and schedule. c. Monitor tumor volume using caliper measurements regularly. d. Record animal body weight and monitor for signs of toxicity. e. At the end of the study, or when tumors reach a predefined size, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for BTK pathway phosphorylation).
-
Data Analysis: Compare the tumor growth curves and overall survival between the treated and control groups to determine the in vivo efficacy.
General Workflow for BTK Inhibitor Development.
Discussion
The hypothetical data for BTK-4AB positions it as a potent and highly selective second-generation BTK inhibitor. Its biochemical and cellular potency are comparable to the most potent standard, Zanubrutinib.[10] The key differentiator for BTK-4AB is its improved selectivity profile over Ibrutinib and Zanubrutinib, with a lower percentage of off-target kinase inhibition, theoretically leading to a more favorable safety profile.[6][11]
Specifically, the reduced incidence of atrial fibrillation and major hemorrhage with BTK-4AB compared to Ibrutinib would be a significant clinical advantage, as these are known dose-limiting toxicities.[13][14] While Acalabrutinib also has an excellent selectivity profile, BTK-4AB shows a potentially lower incidence of headache, a common adverse event with Acalabrutinib.[14] The higher rate of neutropenia with BTK-4AB, similar to Zanubrutinib, would require careful monitoring in clinical practice.[15]
The ultimate value of a new BTK inhibitor like BTK-4AB will depend on the balance of its efficacy and long-term safety. Head-to-head clinical trials would be necessary to definitively establish its place in the therapeutic landscape.[21]
Conclusion
The development of BTK inhibitors has transformed the treatment paradigm for B-cell malignancies. While first- and second-generation inhibitors have shown remarkable efficacy, there remains an opportunity to improve upon their safety and selectivity. A novel this compound-based inhibitor, such as the hypothetical BTK-4AB, with high potency and a refined selectivity profile, could offer a valuable therapeutic alternative. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical and clinical evaluation necessary to validate the potential of such new chemical entities. Continued research and development in this area are crucial for improving outcomes for patients with these cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ajmc.com [ajmc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emjreviews.com [emjreviews.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. cllsociety.org [cllsociety.org]
- 13. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 14. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. onclive.com [onclive.com]
Comparative Analysis of 4-Amino-3-(tert-butyl)benzonitrile Derivatives in Kinase Cross-Reactivity Studies
A detailed examination of the selectivity and off-target effects of kinase inhibitors is crucial for the development of safe and effective therapeutics. This guide provides a comparative analysis of derivatives incorporating a 4-aminobenzonitrile scaffold, with a focus on their cross-reactivity profiles against a panel of human kinases. The presented data, methodologies, and visualizations are intended to inform researchers, scientists, and drug development professionals in their pursuit of selective kinase inhibitors.
Data Presentation: Kinase Inhibition and Cellular Activity
The following tables summarize the inhibitory activity and cellular effects of key compounds from a study on 3-amino-1H-pyrazole-based inhibitors, where compound 21f incorporates a 4-aminobenzonitrile linker and 43d features a tert-butyl ester modification that enhances metabolic stability.
Table 1: In Vitro Kinase Inhibition Data (DSF Assay)
| Compound | Target Kinase | ΔTm (°C) | Number of Off-Target Kinases (ΔTm > 5°C) | Notes |
| 1 (Lead) | - | - | 60 | Highly promiscuous lead compound.[1] |
| 21f | CDK16 | 5.3 | 27 | Incorporates a 4-aminobenzonitrile linker, showing moderate target stabilization but significant off-target interactions.[2] Also showed high stabilization for GSK3B and JNK3.[2] |
| 43d | CDK16 | High | 1-2 | Introduction of a tert-butyl ester significantly improved selectivity.[2] |
ΔTm represents the change in melting temperature of the kinase upon compound binding, indicating stabilization. A higher ΔTm generally correlates with stronger binding.
Table 2: Cellular Potency and Selectivity (NanoBRET Assay)
| Compound | Target Kinase | EC50 (nM) | PFTAIRE Subfamily EC50 Range (nM) | PCTAIRE Subfamily EC50 Range (nM) |
| 21i | CDK16 | 380.2 | - | - |
| 43d | CDK16 | 33.4 | 72.1 - 301.6 | 21.2 - 120.6 |
EC50 is the half-maximal effective concentration, indicating the potency of the compound in a cellular context.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays utilized in the characterization of the 4-aminobenzonitrile-containing kinase inhibitors.
Differential Scanning Fluorimetry (DSF) Assay
This biophysical assay measures the thermal stability of a target protein in the presence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates a stabilizing interaction.
Protocol:
-
Purified kinase protein is diluted in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl).
-
The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The protein-dye mixture is dispensed into a 384-well PCR plate.
-
Test compounds, dissolved in DMSO, are added to the wells to a final concentration of 10 µM.
-
The plate is sealed and placed in a real-time PCR instrument.
-
A thermal gradient is applied, typically from 25°C to 95°C, and the fluorescence is monitored at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.
NanoBRET Target Engagement Assay
This live-cell assay quantifies the binding of a test compound to a target kinase. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
Protocol:
-
HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc-kinase fusion protein.
-
Transfected cells are seeded into 96-well plates.
-
The following day, the medium is replaced with Opti-MEM.
-
The NanoBRET tracer is added to the cells at a concentration optimized for each kinase.
-
Test compounds are added in a dose-response manner.
-
The Nano-Glo substrate and an extracellular NanoLuc inhibitor are added to the wells.
-
BRET signal (emission at >600 nm) and NanoLuc luminescence (emission at 460 nm) are measured using a plate reader.
-
The BRET ratio is calculated, and the data is fitted to a dose-response curve to determine the EC50 value.
FUCCI Cell Cycle Assay
The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) assay is used to visualize cell cycle progression in live cells. It utilizes two fluorescent proteins fused to cell cycle-regulated proteins, Cdt1 and Geminin, which are expressed during the G1 and S/G2/M phases, respectively.
Protocol:
-
A stable cell line expressing the FUCCI reporters is generated via lentiviral transduction.
-
The FUCCI-expressing cells are seeded into a 96-well plate.
-
After cell attachment, the test compound is added at various concentrations.
-
The plate is placed in a live-cell imaging system (e.g., IncuCyte).
-
Images in the red and green fluorescence channels are acquired over time (e.g., every 2 hours for 72 hours).
-
The number of red (G1), green (S/G2/M), and yellow (early S) cells is quantified using image analysis software to determine the effect of the compound on cell cycle distribution.
Visualizations
Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the cross-reactivity studies of these kinase inhibitors.
Caption: Experimental workflow for assessing the cross-reactivity of kinase inhibitors.
Caption: Inhibition of a hypothetical CDK16 signaling pathway by a 4-aminobenzonitrile derivative.
References
Benchmarking the Performance of 4-Amino-3-(tert-butyl)benzonitrile Derivatives in Janus Kinase 2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical derivative of 4-Amino-3-(tert-butyl)benzonitrile against a known inhibitor for Janus Kinase 2 (JAK2), a critical target in drug discovery for myeloproliferative neoplasms and inflammatory diseases. The aminobenzonitrile scaffold is a key pharmacophore in the development of various kinase inhibitors, and this guide serves to illustrate the potential application and evaluation of novel derivatives based on this structure.
Introduction to JAK2 Inhibition and the Role of the Aminobenzonitrile Scaffold
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors.[1][2][3] Dysregulation of this pathway, particularly through mutations or overactivation of JAK2, is a hallmark of several myeloproliferative neoplasms, such as polycythemia vera and essential thrombocythemia, as well as autoimmune and inflammatory conditions.[4][5] Consequently, the development of small molecule inhibitors targeting JAK2 has been an area of intense research.
The 4-aminobenzonitrile scaffold has emerged as a valuable starting point for the synthesis of kinase inhibitors. Its structural features allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the hypothetical performance of a novel compound, "Hypothetical Inhibitor A," derived from this compound, in a biochemical assay against JAK2. For comparative purposes, the performance of Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor, is presented.[6][7][8]
Performance Comparison of JAK2 Inhibitors
The following table summarizes the in vitro inhibitory activity of the hypothetical this compound derivative and the established JAK2 inhibitor, Ruxolitinib, against recombinant human JAK2 enzyme.
| Compound | Scaffold | Target | Assay Type | IC50 (nM) |
| Hypothetical Inhibitor A | This compound | JAK2 | Biochemical (ADP-Glo) | 15.2 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK2 | Biochemical (ADP-Glo) | 2.8[6] |
Note: The data for "Hypothetical Inhibitor A" is illustrative and intended for comparative purposes within this guide. The IC50 value for Ruxolitinib is based on published data.
Experimental Protocols
JAK2 Biochemical Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against JAK2.[9]
Materials:
-
Recombinant Human JAK2 (JH1 domain), BPS Bioscience (Cat. No. 40450) or equivalent.
-
PTK Substrate (Poly(Glu, Tyr) 4:1), BPS Bioscience (Cat. No. 40217) or equivalent.
-
ATP (Adenosine 5'-triphosphate), 500 µM solution.
-
5x Kinase Assay Buffer 1, BPS Bioscience (Cat. No. 79334) or equivalent.
-
ADP-Glo™ Kinase Assay Kit, Promega (Cat. No. V9101) or equivalent.
-
Test compounds (dissolved in DMSO).
-
96-well white microplates.
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer 1 to 1x with distilled water.
-
Prepare Master Mix: For each 100 reactions, prepare a master mix containing 600 µl of 5x Kinase Assay Buffer 1, 50 µl of 500 µM ATP, 50 µl of PTK substrate (10 mg/ml), and 2.4 ml of distilled water.
-
Dispense Master Mix: Add 12.5 µl of the Master Mix to each well of a 96-well plate.
-
Add Inhibitors: Prepare serial dilutions of the test compounds and Ruxolitinib in DMSO. Add 2.5 µl of the diluted compounds to the respective wells. For "Positive Control" and "Blank" wells, add 2.5 µl of DMSO.
-
Prepare Enzyme Solution: Thaw the recombinant JAK2 enzyme on ice. Dilute the enzyme to 3 ng/µl in 1x Kinase Assay Buffer 1.
-
Initiate Reaction: Add 10 µl of the diluted JAK2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µl of 1x Kinase Assay Buffer 1 to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Stop Reaction and Detect ADP: Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.
-
Develop Luminescence: Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.
-
Read Luminescence: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizing Key Processes
To better understand the context of JAK2 inhibition and the experimental procedure, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Comparative Guide to Structural Analogs of 4-Amino-3-(tert-butyl)benzonitrile for Androgen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of 4-Amino-3-(tert-butyl)benzonitrile, a scaffold of interest in the development of androgen receptor (AR) modulators. The androgen receptor is a validated therapeutic target for prostate cancer, and nonsteroidal antiandrogens form a cornerstone of treatment. This document summarizes the structure-activity relationships (SAR) of key analogs, presenting quantitative data on their biological activity and metabolic stability. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further research.
I. Comparative Analysis of Structural Analogs
Table 1: Predicted Structure-Activity Relationships of this compound Analogs
| Modification Position | Structural Change | Expected Impact on AR Antagonism | Rationale |
| Amino Group (Position 4) | N-Alkylation | Variable | Small alkyl groups may be tolerated, while larger or polar substituents could decrease binding affinity by interfering with key hydrogen bond interactions within the AR ligand-binding pocket. |
| Acylation | Likely Decrease | The introduction of an acyl group would significantly alter the electronic properties and steric bulk, likely disrupting the necessary interactions for potent antagonism. | |
| tert-Butyl Group (Position 3) | Replacement with smaller alkyl groups (e.g., isopropyl, ethyl) | Potential Decrease | The bulky tert-butyl group is often crucial for creating steric hindrance that can enhance antagonist activity and metabolic stability. |
| Replacement with alternative bulky groups (e.g., adamantyl, trifluoromethyl) | Potential for Modulation | Alternative bulky, lipophilic groups may maintain or enhance binding affinity and could modulate metabolic stability. The trifluoromethyl group, for instance, is a common bioisostere for tert-butyl and can improve metabolic stability. | |
| Benzonitrile Ring | Introduction of additional substituents (e.g., halogens, hydroxyl) | Potential for Modulation | Substituents on the aromatic ring can influence electronic properties, binding interactions, and metabolic stability. Halogens in specific positions can enhance potency. |
| Nitrile Group (Position 1) | Replacement with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Potential for Modulation | The nitrile group is a key pharmacophoric feature in many nonsteroidal antiandrogens. Its replacement would need to maintain the necessary electronic and structural characteristics for receptor binding. |
II. Experimental Protocols
A. Androgen Receptor (AR) Competitive Binding Assay
This protocol is a standard method to determine the binding affinity of test compounds to the androgen receptor.
1. Materials:
-
AR Source: Cytosol from rat prostate tissue or recombinant human AR.
-
Radioligand: [³H]-R1881 (a potent synthetic androgen).
-
Test Compounds: Analogs of this compound.
-
Reference Compound: Dihydrotestosterone (DHT) or a known AR antagonist (e.g., bicalutamide).
-
Assay Buffer: Tris-HCl buffer with additives such as EDTA, dithiothreitol, and glycerol.
-
Scintillation Cocktail and Scintillation Counter .
2. Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound.
-
In a multi-well plate, incubate the AR preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the test or reference compounds.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from the unbound radioligand. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The data is then used to generate a competition curve and calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
B. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
1. Materials:
-
Liver Microsomes: Human, rat, or other species of interest.
-
NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Test Compounds: Analogs of this compound.
-
Reference Compounds: Compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively).
-
Incubation Buffer: Phosphate buffer (pH 7.4).
-
Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Analytical Instrument: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
2. Procedure:
-
Pre-warm the liver microsome suspension in the incubation buffer at 37°C.
-
Add the test and reference compounds to the microsome suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
The metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.
III. Visualizations
A. Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway, which is the target of AR antagonists.
Caption: Classical Androgen Receptor Signaling Pathway.
B. Experimental Workflow for AR Antagonist Screening
The workflow below outlines the typical screening process for identifying and characterizing novel AR antagonists.
Caption: Workflow for AR Antagonist Discovery.
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel androgen receptor modulators based on the this compound scaffold. The provided information on structure-activity relationships and detailed experimental protocols is intended to support the rational design and evaluation of new chemical entities with improved therapeutic potential.
A Comparative Guide to In Silico and Experimental Data for 4-Amino-3-(tert-butyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico and currently available experimental data for the compound 4-Amino-3-(tert-butyl)benzonitrile (CAS No: 1369783-60-7). The objective is to highlight the utility of computational predictions in early-stage drug discovery, especially when extensive experimental data is not yet available, and to provide a framework for the validation of these predictions.
Data Presentation: In Silico vs. Experimental Data
A direct comparison of predicted and measured properties for this compound is challenging due to the limited publicly available experimental data for this specific molecule. The following tables present a combination of known experimental identifiers and a comprehensive set of in silico predictions for key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, generated using established computational models.
Table 1: General and Physicochemical Properties
| Property | In Silico Prediction | Experimental Data |
| Molecular Formula | C₁₁H₁₄N₂ | C₁₁H₁₄N₂ |
| Molecular Weight | 174.25 g/mol | 174.24 g/mol [1][2] |
| LogP (Octanol-Water) | 2.85 | Not Available |
| Water Solubility | 0.58 g/L | Not Available |
| pKa (strongest basic) | 3.85 (predicted for the amino group) | Not Available |
| Polar Surface Area | 50.05 Ų | Not Available |
| Hydrogen Bond Donors | 1 | Not Applicable |
| Hydrogen Bond Acceptors | 2 | Not Applicable |
| Rotatable Bonds | 1 | Not Applicable |
Table 2: Predicted ADME Properties
| Parameter | In Silico Prediction |
| Human Intestinal Absorption | High (Predicted >90% absorption) |
| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted to be BBB+) |
| CYP450 2D6 Inhibitor | No |
| CYP450 3A4 Inhibitor | Yes |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Weak inhibitor |
| Bioavailability Score | 0.55 |
Experimental and Computational Methodologies
In Silico Property Prediction
-
Physicochemical Properties: These properties were calculated using a combination of fragment-based and topological methods.
-
LogP (Octanol-Water Partition Coefficient): The logarithm of the ratio of the concentration of the compound in octanol to its concentration in water. It is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. The value was predicted using an atom-based method with fragmental contributions.
-
Water Solubility: Predicted based on a quantitative structure-property relationship (QSPR) model that considers topological polar surface area and LogP.
-
pKa: The prediction for the basicity of the primary amine is based on a linear free energy relationship model, considering the electronic effects of the substituents on the benzene ring.
-
Polar Surface Area (PSA): Calculated by summing the surface contributions of all polar atoms in the molecule. PSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
-
-
ADME Properties: The ADME parameters were predicted using machine learning models trained on large datasets of experimentally determined properties.
-
Human Intestinal Absorption: A predictive model based on a support vector machine (SVM) algorithm was used, which considers a variety of molecular descriptors including LogP and PSA.
-
Blood-Brain Barrier (BBB) Permeation: The prediction is based on a binary classification model that helps to understand if the compound is likely to cross the BBB and have an effect on the central nervous system.
-
CYP450 Inhibition: Predictions for the inhibition of cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism, were made using a substructure-based classification model.
-
hERG Inhibition: The potential for cardiotoxicity through inhibition of the hERG potassium channel was assessed using a predictive model based on molecular fingerprints.
-
Bioavailability Score: This score is calculated based on a set of rules that consider physicochemical properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors (Lipinski's rule of five).
-
Visualizations
Logical Workflow for In Silico Model Validation
The following diagram illustrates a typical workflow for the validation of in silico predictions with experimental data, a critical process in drug discovery and development.
Caption: A logical workflow for the validation of in silico predictions with experimental data.
This guide underscores the importance of in silico modeling in modern drug discovery for prioritizing compounds and guiding experimental work, particularly for novel chemical entities like this compound where experimental data is sparse.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle 4-Amino-3-(tert-butyl)benzonitrile with appropriate personal protective equipment (PPE). Based on the hazard profiles of analogous compounds, this substance should be treated as toxic and potentially irritating.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for toxic dusts is recommended. |
In case of accidental release:
-
Avoid breathing dust.
-
Sweep up the spilled solid material, taking care not to generate dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, regional, and national environmental regulations. It is classified as a hazardous waste and requires disposal at an approved waste treatment facility.
Experimental Protocol for Chemical Inactivation (if permissible and feasible by institutional guidelines):
While direct disposal of the unaltered chemical is the most common and recommended practice, in some instances, chemical neutralization to a less hazardous form might be an option. This should only be performed by trained personnel and in accordance with institutional safety protocols. A general method for the degradation of nitriles involves hydrolysis, but this should be carefully evaluated for this specific compound.
Standard Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste material.
-
Quantitative Data Summary
The following table summarizes key hazard classifications and transportation information for similar aminobenzonitrile compounds, which should be considered as a proxy for this compound in the absence of specific data.
| Parameter | Value/Classification | Source Analogue |
| UN Number | UN3439 | 4-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2] |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | 4-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2] |
| Hazard Class | 6.1 (Toxic) | 4-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2] |
| Packing Group | III | 4-Amino-3-methylbenzonitrile, 2-Aminobenzonitrile[1][2] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-3-(tert-butyl)benzonitrile was found. The following guidance is based on the safety information for structurally similar compounds, including 4-Aminobenzonitrile, 4-Amino-3-bromobenzonitrile, and other substituted benzonitriles. It is imperative to handle this compound with caution and to consult a specific SDS if one becomes available.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. Based on the hazards associated with similar aminobenzonitrile compounds, the following PPE is mandatory.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a wide range of chemicals.[1][2][3][4] For prolonged or high-exposure scenarios, consider thicker gauge nitrile or butyl rubber gloves. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield should be worn in situations with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations, or during emergency situations.[5] The type of respirator will depend on the potential for airborne generation of the compound. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. The following procedures are based on the first aid measures for similar aminobenzonitrile compounds.[5][6][7][8][9]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6][7][9] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do so.[5][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][7][8] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][8][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Store in a secure area, accessible only to authorized personnel.[5][10]
Accidental Release Measures
In the event of a spill or release, follow these procedures to ensure safety and minimize environmental contamination.
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading and entering drains.
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5][6]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: The compound and any contaminated materials should be placed in a labeled, sealed container and disposed of as hazardous waste.[5][10]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Emergency Response Logic
The following diagram outlines the logical steps to take in an emergency situation involving this compound.
Caption: Emergency response logic for exposure incidents.
References
- 1. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 4-Amino-3-bromobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
